BMS-214662 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFLNDUCNNGPS-GNAFDRTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195981-08-9 | |
| Record name | BMS-214662 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195981089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-214662 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZRT8VWQ9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-214662 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 hydrochloride is a synthetic, non-sedating benzodiazepine (B76468) derivative that has demonstrated significant preclinical antitumor activity.[1][2][3] Initially developed as a potent and selective inhibitor of farnesyltransferase (FTI), its mechanism of action is now understood to be more complex, involving the induction of apoptosis and, as recent evidence suggests, functioning as a molecular glue. This guide provides a comprehensive overview of the core mechanisms of action of BMS-214662, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Farnesyltransferase Inhibition
The primary and most well-characterized mechanism of action of BMS-214662 is the potent and selective inhibition of farnesyltransferase (FTase).[2][3] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of various proteins, a process known as farnesylation. This lipid modification is essential for the proper subcellular localization and function of these proteins, many of which are key components of signal transduction pathways implicated in cancer.
Inhibition of Ras Protein Farnesylation
A primary target of FTIs is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[4] Farnesylation is required for Ras proteins to anchor to the inner surface of the plasma membrane, where they can be activated and engage downstream effector pathways that regulate cell proliferation, survival, and differentiation. BMS-214662 effectively blocks the farnesylation of H-Ras and K-Ras, thereby preventing their membrane localization and subsequent signaling.[1][5]
Downstream Effects of Farnesyltransferase Inhibition
By inhibiting the farnesylation of Ras and other farnesylated proteins, BMS-214662 disrupts multiple signaling pathways critical for tumor cell survival and proliferation. While initially designed to target Ras, evidence suggests its antitumor activity is not solely dependent on the Ras mutational status of the tumor.[2][3][4] Other farnesylated proteins involved in cell cycle progression and survival, such as Rheb and centromere-associated proteins (CENP-E and CENP-F), are also potential targets of FTIs.
Figure 1: Farnesyltransferase Inhibition by BMS-214662.
Induction of Apoptosis
A distinguishing feature of BMS-214662 among FTIs is its potent pro-apoptotic activity.[2][3] The induction of apoptosis by BMS-214662 has been observed in a broad range of human tumor cell lines, including those with and without Ras mutations.[2][3] In B-cell chronic lymphocytic leukemia (B-CLL) cells, BMS-214662 was shown to induce apoptosis in cells resistant to other chemotherapeutic agents like cladribine (B1669150) and fludarabine.[6]
The apoptotic cascade initiated by BMS-214662 involves the intrinsic mitochondrial pathway, characterized by:
-
Loss of mitochondrial membrane potential (ΔΨm).[6]
-
Pro-apoptotic conformational changes in Bax and Bak.[6]
-
Reduction in the levels of the anti-apoptotic protein Mcl-1.[6]
-
Activation of caspase-9 and caspase-3.[6]
Interestingly, the general caspase inhibitor Z-VAD-fmk did not completely prevent BMS-214662-induced cell death, suggesting the involvement of caspase-independent cell death mechanisms as well.[6]
Figure 2: Apoptotic Pathway Induced by BMS-214662.
Novel Mechanism: Molecular Glue-induced Degradation of Nucleoporins
Recent studies have uncovered a novel mechanism of action for BMS-214662, identifying it as a molecular glue that induces the degradation of nucleoporins.[7] This action is mediated by the E3 ubiquitin ligase TRIM21.[7] BMS-214662 facilitates the interaction between TRIM21 and multiple nucleoporin proteins, leading to their ubiquitination and subsequent proteasomal degradation.[7] The loss of these nucleoporins disrupts nuclear export, ultimately leading to cell death.[7] This mechanism helps to explain previous observations of disrupted subcellular protein localization following treatment with BMS-214662 and suggests that the cytotoxicity of the compound may correlate with TRIM21 expression levels.[7]
Figure 3: Molecular Glue Mechanism of BMS-214662.
Quantitative Data
In Vitro Farnesyltransferase Inhibitory Potency
| Substrate | IC50 (nM) | IC90 (nM) |
| H-Ras | 1.3 | 18 |
| K-Ras | 8.4 | - |
| Data sourced from preclinical studies.[2][5] |
Phase I Clinical Trial Pharmacokinetics (Single 1-hour IV Infusion)
| Parameter | Value (at 200 mg/m²) |
| Mean Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 µg/mL |
| Mean Biological Half-life (t1/2) | 1.55 ± 0.27 h |
| Mean Total Body Clearance | 21.8 ± 10.8 L/h/m² |
| Mean Apparent Volume of Distribution (Vdss) | 31.5 ± 12.9 L/m² |
| Data from a Phase I clinical trial in patients with advanced solid tumors.[1] |
Experimental Protocols
Farnesyltransferase Inhibition Assay
Objective: To determine the in vitro potency of BMS-214662 in inhibiting human farnesyltransferase.
Methodology:
-
Human farnesyltransferase is assayed using either H-Ras or K-Ras as the farnesyl acceptor substrate.
-
The assay mixture contains the enzyme, the respective Ras protein, [³H]farnesyl pyrophosphate, and varying concentrations of BMS-214662.
-
The reaction is incubated to allow for the transfer of the radiolabeled farnesyl group to the Ras protein.
-
The reaction is then stopped, and the amount of radiolabeled Ras protein is quantified using a scintillation counter.
-
The concentration of BMS-214662 that inhibits 50% (IC50) and 90% (IC90) of the enzyme activity is calculated.
Figure 4: Farnesyltransferase Inhibition Assay Workflow.
Apoptosis Assay (Nucleosomal DNA ELISA)
Objective: To determine if BMS-214662 induces apoptosis in tumor cells.
Methodology:
-
HCT-116 human colon tumor cells are cultured in appropriate media.
-
Cells are treated with varying concentrations of BMS-214662 for specified durations (e.g., 2 hours or 48 hours).
-
Following treatment, both the cells and the culture medium are collected.
-
The cytoplasmic fraction of the cells is prepared by lysis.
-
A nucleosomal DNA ELISA assay is performed on the cytoplasmic fraction and the culture medium to detect fragmented DNA, a hallmark of apoptosis.
-
An increase in nucleosomal DNA in the cytoplasm, without a corresponding increase in the medium, is indicative of apoptosis.
In Vivo Antitumor Activity (Human Tumor Xenograft Model)
Objective: To evaluate the in vivo antitumor efficacy of BMS-214662.
Methodology:
-
Athymic nude mice are implanted subcutaneously with human tumor cells (e.g., HCT-116).
-
Tumors are allowed to grow to a palpable size.
-
Mice are then treated with BMS-214662 or a vehicle control via parenteral or oral administration.
-
Tumor size is measured regularly with calipers throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for apoptotic markers.
Conclusion
This compound is a multi-faceted antitumor agent with a complex mechanism of action. While its foundation lies in the potent inhibition of farnesyltransferase, its significant pro-apoptotic activity and its newly discovered role as a molecular glue targeting nucleoporins for degradation contribute to its robust preclinical efficacy. This dual-pronged attack on critical cellular processes, both at the level of signal transduction and nuclear integrity, underscores its potential as a therapeutic agent. Further research into the interplay of these mechanisms and the identification of biomarkers, such as TRIM21 expression, will be crucial for the future clinical development of BMS-214662 and related compounds.
References
- 1. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Farnesyltransferase Inhibitory Activity of BMS-214662: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, non-sedating benzodiazepine (B76468) derivative that has been extensively investigated for its antitumor properties. It functions as a highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. By preventing the attachment of a farnesyl lipid group to these proteins, BMS-214662 disrupts their localization to the cell membrane, thereby abrogating their downstream signaling functions and inducing apoptosis. This document provides a detailed technical guide on the farnesyltransferase inhibitory activity of BMS-214662, summarizing key quantitative data, experimental methodologies, and affected signaling pathways.
Quantitative Inhibitory Activity
BMS-214662 demonstrates potent and selective inhibitory activity against farnesyltransferase in the low nanomolar range. Its efficacy has been quantified against key oncogenic proteins and in cellular assays.
| Target/Assay | Parameter | Value | Reference |
| H-Ras Farnesylation | IC50 | 1.3 nM | [1][2] |
| K-Ras Farnesylation | IC50 | 8.4 nM | [1][2] |
| Geranylgeranylation of Ras-CVLL | IC50 | 1.3 µM | [2] |
| Geranylgeranylation of K-Ras | IC50 | 2.3 µM | [2] |
| Farnesyltransferase Activity in PBMCs | EC50 | 127 ng/mL | [3] |
Note: The high IC50 values for geranylgeranylation highlight the selectivity of BMS-214662 for farnesyltransferase over the related enzyme geranylgeranyltransferase I, with over 1000-fold selectivity reported.[1]
Signaling Pathways Modulated by BMS-214662
The primary mechanism of action of BMS-214662 is the inhibition of farnesylation, which critically impacts the Ras signaling cascade. However, its effects extend to other farnesylated proteins, such as RhoB, implicating a multi-faceted antitumor activity. Recent evidence also points to a novel mechanism involving the degradation of nucleoporins.
Ras Signaling Pathway Disruption
Ras proteins require farnesylation to anchor to the inner surface of the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which regulate cell proliferation, survival, and differentiation. BMS-214662 competitively inhibits farnesyltransferase, leaving Ras in an inactive, cytosolic state.
References
BMS-214662: A Technical Whitepaper on its Function as a Molecular Glue Targeting TRIM21
For Researchers, Scientists, and Drug Development Professionals
Abstract
Originally developed as a farnesyltransferase inhibitor, BMS-214662 has been identified as a potent molecular glue that repurposes the E3 ubiquitin ligase TRIM21 to induce the degradation of specific neo-substrates.[1][2][3] This document provides a comprehensive technical overview of the mechanism, key quantitative data, and experimental protocols that have elucidated this novel function. BMS-214662 induces a proximity-dependent ubiquitination and subsequent proteasomal degradation of nucleoporin proteins by forming a ternary complex with TRIM21 and the nucleoporin NUP98.[4][5] This action leads to the disruption of nuclear trafficking and ultimately, cytotoxic effects in cancer cells, particularly those with high TRIM21 expression.[1][2][3] The discovery of this alternative mechanism for a clinically evaluated compound presents new opportunities for targeted protein degradation and the development of novel therapeutics, including TRIM21-targeting chimeras (TRIMTACs).[2][3]
Core Mechanism of Action
BMS-214662 functions as a molecular glue by inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[4][5] Unlike its original intended function as a farnesyltransferase inhibitor, this cytotoxic mechanism is dependent on the cellular ubiquitination machinery.[1][6][7]
The key steps are as follows:
-
Binding and Complex Formation: BMS-214662 is hypothesized to bind to the PRYSPRY domain of TRIM21, a known druggable pocket.[1][8][9] This binding event creates a novel surface that facilitates the recruitment of NUP98.
-
Neosubstrate Recruitment: The compound "glues" TRIM21 and NUP98 together, forming a ternary complex.[4][5]
-
Ubiquitination: This induced proximity allows TRIM21, in its role as an E3 ligase, to catalyze the polyubiquitination of NUP98 and associated nucleoporins.[4]
-
Proteasomal Degradation: The ubiquitinated nucleoporins are recognized and targeted for degradation by the 26S proteasome.[1][2][4]
-
Cellular Consequences: The degradation of multiple nucleoporins disrupts the nuclear pore complex, leading to the inhibition of nuclear export and subsequent cell death.[1][2][3]
The cytotoxicity of BMS-214662 is directly and strongly correlated with the expression levels of TRIM21, highlighting the on-target nature of this effect.[1][3][4]
Quantitative Data Summary
The activity of BMS-214662 has been quantified through various cellular and biochemical assays. Its potency as a molecular glue is significantly greater than other identified TRIM21-targeting compounds like hydroxy-acepromazine.[9]
Table 1: Cellular Activity of BMS-214662
| Cell Line | Genotype | EC50 | Effect of TRIM21 Knockout | Citation |
| Jurkat | Wild-Type | ~100-200 nM | >100-fold increase in EC50 | [1] |
| OCI-AML-3 | Wild-Type | ~100-200 nM | >100-fold increase in EC50 | [1] |
| A549 | Wild-Type | Sensitive | Partial rescue from toxicity | [4] |
| C33A | TRIM21 Null | Resistant (>10 µM) | N/A | [1] |
| C33A | TRIM21 OE | Sensitive | N/A | [1] |
| HEK293T | TRIM21 OE | Highly Sensitive | N/A | [1] |
Table 2: Biochemical and Biophysical Data
| Assay Type | Parameter | Result | Target | Citation |
| Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization | 1-2 °C increase | TRIM21-FLAG | [1] |
| Farnesyltransferase Inhibition | IC50 (H-Ras) | 1.3 nM | Farnesyltransferase | [10] |
| Farnesyltransferase Inhibition | IC50 (K-Ras) | 8.4 nM | Farnesyltransferase | [10] |
Experimental Protocols
The characterization of BMS-214662 as a TRIM21-dependent molecular glue involved a series of genetic, proteomic, and cellular experiments.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effect of BMS-214662 and its dependency on TRIM21.
-
Methodology:
-
Wild-type (WT) and TRIM21 knockout (KO) cancer cell lines (e.g., OCI-AML-3, Jurkat, A549) were seeded in multi-well plates.[1][4]
-
Cells were treated with a dose-response curve of BMS-214662 for specified time points (e.g., 24-72 hours).[1][11]
-
Cell viability was measured using a luminescence-based assay such as CellTiter-Glo, which quantifies ATP levels.[1][11]
-
EC50 values were calculated by plotting the dose-response curves. A significant shift in EC50 between WT and KO cells indicates dependency on the knocked-out gene.[1]
-
CRISPR/Cas9-Mediated Gene Knockout
-
Objective: To generate TRIM21-deficient cell lines to validate the on-target effect of BMS-214662.
-
Methodology:
-
Single guide RNAs (sgRNAs) targeting the TRIM21 gene were designed and cloned into a Cas9-expressing vector.
-
Parental cell lines (e.g., Jurkat, OCI-AML-3) were transduced or transfected with the CRISPR/Cas9 system.[1]
-
Successfully edited cells were selected (e.g., using antibiotic resistance or fluorescence-activated cell sorting).
-
Knockout of TRIM21 protein expression was confirmed via Western blot analysis.[1][11] These knockout cell lines were then used in parallel with wild-type cells in viability and proteomics experiments.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide evidence of direct binding between BMS-214662 and TRIM21 in a cellular context.
-
Methodology:
-
Cells overexpressing a tagged version of TRIM21 (e.g., TRIM21-FLAG) were treated with either BMS-214662 or a vehicle control.[1]
-
The cell suspensions were aliquoted and heated to a range of temperatures.
-
After heating, cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
The amount of soluble TRIM21-FLAG remaining at each temperature was quantified by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the drug binds to and stabilizes the target protein.[1]
-
Unbiased Proteomics for Substrate Identification
-
Objective: To identify the proteins that are degraded in a BMS-214662 and TRIM21-dependent manner.
-
Methodology:
-
TRIM21 WT and KO cells were treated with BMS-214662 or a vehicle control for a defined period.
-
Cells were harvested, lysed, and proteins were digested into peptides.
-
Peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS).[1][12]
-
Label-free quantification was used to compare the abundance of thousands of proteins across the different conditions.
-
Proteins that were significantly downregulated only in the WT cells treated with BMS-214662 were identified as candidate neosubstrates. This analysis consistently identified a wide range of nucleoporins.[1]
-
Logical Relationships and Broader Context
The activity of BMS-214662 is part of a growing field of TRIM21-targeting molecular glues. Several structurally diverse compounds have been shown to engage the TRIM21-NUP98 interface, suggesting this is a highly adaptable system for inducing protein degradation.[4][5] This establishes a clear principle: high TRIM21 expression is a predictive biomarker for sensitivity to this class of molecules.
Conclusion and Future Directions
The re-characterization of BMS-214662 as a TRIM21-dependent molecular glue degrader is a significant advance in the field of targeted protein degradation.[1] It demonstrates that clinically evaluated compounds can possess novel mechanisms of action that are discoverable through modern screening and proteomic approaches. The high potency and strong correlation with TRIM21 expression suggest that BMS-214662 could be re-evaluated clinically in patients with TRIM21-high cancers.[1][2][3] Furthermore, the scaffold of BMS-214662 and other related compounds provides a valuable chemical starting point for the rational design of next-generation molecular glues and heterobifunctional degraders (TRIMTACs) with potentially improved selectivity and efficacy.[3][6][13]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Elaboration of molecular glues that target TRIM21 into TRIMTACs... - CiteAb [citeab.com]
The Dual Life of BMS-214662: From Farnesyltransferase Inhibitor to Molecular Glue
An In-depth Technical Guide on the Discovery, Development, and Evolving Mechanisms of a Promising Anti-Cancer Agent
Introduction
Initially developed by Bristol-Myers Squibb, BMS-214662 is a non-sedating benzodiazepine (B76468) derivative that has traversed a fascinating journey in the landscape of oncology drug discovery.[1] Conceived as a potent and selective farnesyltransferase inhibitor (FTI), it demonstrated significant preclinical antitumor activity, leading to its evaluation in numerous clinical trials.[2][3] More recently, a paradigm-shifting discovery has unveiled a novel mechanism of action for BMS-214662, identifying it as a molecular glue that induces the degradation of nucleoporins. This technical guide provides a comprehensive overview of the discovery, historical development, and the dual mechanisms of action of BMS-214662, tailored for researchers, scientists, and drug development professionals.
The Original Target: Farnesyltransferase Inhibition
The initial development of BMS-214662 was centered on the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of oncoproteins.[1][4] Farnesylation is a critical step for the proper localization and function of Ras proteins, which are frequently mutated in human cancers and play a key role in signal transduction pathways that drive cell proliferation and survival.
Mechanism of Action as a Farnesyltransferase Inhibitor
BMS-214662 acts as a potent and selective inhibitor of farnesyltransferase.[2][3] By blocking this enzyme, it prevents the attachment of a farnesyl group to the C-terminal cysteine residue of target proteins like H-Ras and K-Ras.[1] This inhibition disrupts their ability to anchor to the inner surface of the cell membrane, thereby abrogating their downstream signaling functions.
Preclinical Efficacy as a Farnesyltransferase Inhibitor
BMS-214662 demonstrated broad-spectrum antitumor activity in a variety of preclinical models, including human tumor xenografts.[2][3] Notably, its efficacy was not strictly dependent on the presence of Ras mutations, suggesting that other farnesylated proteins were also important targets.[3]
Table 1: In Vitro Farnesyltransferase Inhibitory Activity of BMS-214662
| Target | IC50 (nM) | Reference |
| H-Ras Farnesylation | 1.3 | [5] |
| K-Ras Farnesylation | 8.4 | [5] |
Table 2: Preclinical In Vivo Antitumor Activity of BMS-214662 in Human Tumor Xenograft Models
| Tumor Model | Route of Administration | Dosing Schedule | Outcome | Reference |
| HCT-116 (Colon) | Parenteral & Oral | Not Specified | Curative responses | [2][3] |
| HT-29 (Colon) | Parenteral & Oral | Not Specified | Curative responses | [2] |
| MiaPaCa (Pancreatic) | Parenteral & Oral | Not Specified | Curative responses | [2] |
| Calu-1 (Lung) | Parenteral & Oral | Not Specified | Curative responses | [2] |
| EJ-1 (Bladder) | Parenteral & Oral | Not Specified | Curative responses | [2] |
| N-87 (Gastric) | Not Specified | Not Specified | Borderline activity | [2] |
A New Chapter: The Molecular Glue Mechanism
Recent groundbreaking research has redefined the mechanism of action of BMS-214662, identifying it as a molecular glue. This novel mechanism involves the E3 ubiquitin ligase TRIM21 and leads to the degradation of nucleoporins, proteins that form the nuclear pore complex.
Mechanism of Action as a Molecular Glue
BMS-214662 acts as a molecular adhesive, inducing a novel interaction between TRIM21 and nucleoporins. This induced proximity triggers the ubiquitination of the nucleoporins by TRIM21, marking them for degradation by the proteasome. The degradation of these essential components of the nuclear pore complex disrupts nuclear transport and ultimately leads to apoptosis.
References
- 1. A phase I pharmacokinetic and pharmacodynamic study of the farnesyl transferase inhibitor BMS-214662 in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Chemical structure and properties of BMS-214662 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cellular signal transduction.[1] Developed by Bristol-Myers Squibb, this non-sedating benzodiazepine (B76468) derivative has demonstrated significant antineoplastic activity in preclinical studies, inducing apoptosis in a wide range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the farnesylation of Ras proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways critical for cell growth and proliferation.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, biological activity, and relevant experimental protocols for this compound.
Chemical Structure and Properties
BMS-214662 is a benzodiazepine derivative with the IUPAC name (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.[4] The hydrochloride salt is the form commonly used in research.
Table 1: Physicochemical Properties of BMS-214662 and its Hydrochloride Salt
| Property | Value (BMS-214662 Free Base) | Value (this compound) | Reference |
| CAS Number | 195987-41-8 | 195981-08-9 | |
| Molecular Formula | C25H23N5O2S2 | C25H24ClN5O2S2 | [2] |
| Molecular Weight | 489.62 g/mol | 526.07 g/mol | [2] |
| Appearance | Solid powder | Solid powder | |
| Solubility | DMSO: ≥ 100 mg/mL | Water: 20 mg/mL | [3] |
| SMILES | N#CC1=CC=C(N(CC2=CN=CN2)C--INVALID-LINK--N(S(=O)(C4=CC=CS4)=O)C5)C5=C1 | N#CC1=CC=C2N(CC3=CN=CN3)C--INVALID-LINK--N(S(=O)(C5=CC=CS5)=O)CC2=C1.[H]Cl | [3] |
| InChI Key | OLCWFLWEHWLBTO-HSZRJFAPSA-N | LBPFLNDUCNNGPS-GNAFDRTKSA-N | [4] |
Mechanism of Action
Farnesyltransferase Inhibition
The primary mechanism of action of BMS-214662 is the potent and selective inhibition of farnesyltransferase (FTase). FTase is a key enzyme in the prenylation pathway, responsible for attaching a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This lipid modification is essential for the proper membrane localization and function of numerous signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).
By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras proteins. Unfarnesylated Ras remains in the cytosol and cannot anchor to the inner surface of the plasma membrane, which is a prerequisite for its activation and the subsequent engagement of downstream effector pathways, such as the MAPK/ERK and PI3K/Akt signaling cascades. This disruption of Ras signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. BMS-214662 is highly selective for FTase over the related enzyme geranylgeranyltransferase I (GGTase-I).[3]
TRIM21-Mediated Degradation of Nucleoporins
Recent evidence suggests a secondary, and potentially farnesyltransferase-independent, mechanism of action for BMS-214662. It has been identified as a "molecular glue" that induces the degradation of nucleoporin proteins through the E3 ubiquitin ligase TRIM21. This action leads to the inhibition of nuclear export and ultimately contributes to cytotoxicity. This novel mechanism may explain the apoptotic responses observed in tumors that are not dependent on Ras mutations and could serve as a biomarker for patient selection in clinical trials.
References
Preclinical Profile of BMS-214662: A Farnesyltransferase Inhibitor with Potent Anti-tumor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-214662 is a potent, non-sedating benzodiazepine (B76468) derivative that has been investigated for its anti-cancer properties. Initially identified as a selective inhibitor of farnesyltransferase (FTI), it demonstrated significant preclinical anti-tumor activity across a broad range of human tumor cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical studies of BMS-214662, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. Recent findings have also elucidated a novel mechanism of action for BMS-214662, involving the E3 ubiquitin ligase TRIM21, which contributes to its cytotoxic effects.[5]
Core Mechanism of Action
Farnesyltransferase Inhibition
BMS-214662 is a potent and selective inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins, most notably the Ras family of small GTPases.[2][3] Farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins, which facilitates their anchoring to the cell membrane. This localization is essential for their proper function in signal transduction pathways that regulate cell growth, proliferation, and survival.[6] By inhibiting farnesyltransferase, BMS-214662 prevents the farnesylation and subsequent membrane localization of proteins like H-Ras and K-Ras, thereby disrupting their oncogenic signaling.[1][6]
TRIM21-Mediated Degradation of Nucleoporins
More recent research has uncovered a novel mechanism of action for BMS-214662, independent of its farnesyltransferase inhibitory activity.[5] BMS-214662 acts as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins.[5] This leads to the inhibition of nuclear export and ultimately triggers cell death.[5] This TRIM21-dependent cytotoxicity is a key differentiator from other farnesyltransferase inhibitors and may explain the potent apoptotic effects observed with BMS-214662.[5][7]
Signaling Pathway Diagrams
References
- 1. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Dual-Edged Sword: A Technical Guide to BMS-214662's Impact on Ras Protein Farnesylation and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662 is a potent, small-molecule inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of the Ras family of small GTPases. Initially developed as a targeted anti-cancer agent to disrupt Ras-mediated signaling pathways, emerging research has unveiled a novel, secondary mechanism of action. This guide provides an in-depth technical overview of BMS-214662, detailing its effects on Ras protein farnesylation, its broader cytotoxic and apoptotic activities, and its newly identified role as a molecular glue. Quantitative data on its enzymatic and cellular activities are presented, alongside detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cellular proliferation, differentiation, and survival. Their activity is contingent on proper localization to the plasma membrane, a process initiated by the farnesylation of a C-terminal cysteine residue within a "CAAX" motif, catalyzed by farnesyltransferase (FTase).[1] Oncogenic mutations in Ras are prevalent in a significant percentage of human cancers, leading to constitutive activation of downstream signaling cascades, such as the RAF-MEK-ERK pathway, and promoting tumorigenesis.[2][3]
BMS-214662 was developed as a competitive inhibitor of FTase, designed to prevent Ras farnesylation and thereby abrogate its oncogenic function.[4] While it has demonstrated potent anti-tumor activity, its efficacy has been observed in tumors without Ras mutations, suggesting a more complex mechanism of action than initially conceived.[5] Recent groundbreaking research has identified BMS-214662 as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to apoptosis independently of its FTase inhibition.[4][6] This dual mechanism of action positions BMS-214662 as a compelling molecule for further investigation in cancer therapeutics.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of BMS-214662.
Table 1: In Vitro Farnesyltransferase Inhibition [7]
| Target | IC50 (nM) | Notes |
| H-Ras Farnesylation | 1.3 | Potent inhibition of H-Ras processing. |
| K-Ras Farnesylation | 8.4 | Potent inhibition of K-Ras processing. |
| Geranylgeranylation | >1000 | Over 1000-fold selectivity for farnesyltransferase over geranylgeranyltransferase I. |
Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines [5]
| Cell Line | Cancer Type | Ras Mutation Status | Cytotoxic Effect |
| HCT-116 | Colon Carcinoma | KRAS G13D | Potent Inhibition |
| HT-29 | Colon Carcinoma | BRAF V600E (WT Ras) | Curative Responses in Xenografts |
| MiaPaCa | Pancreatic Carcinoma | KRAS G12C | Curative Responses in Xenografts |
| Calu-1 | Lung Carcinoma | KRAS G12C | Curative Responses in Xenografts |
| EJ-1 | Bladder Carcinoma | HRAS G12V | Curative Responses in Xenografts |
| A2780 | Ovarian Carcinoma | WT Ras | Good Potency |
Experimental Protocols
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from standard methodologies for assessing FTase inhibition.[8]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
BMS-214662
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Stop Solution: 500 µM EDTA in assay buffer
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of BMS-214662 in the assay buffer.
-
In a 96-well plate, add 10 µL of the BMS-214662 dilution or vehicle control.
-
Add 20 µL of a solution containing recombinant FTase to each well.
-
Initiate the reaction by adding 20 µL of a substrate mix containing [³H]-FPP and the biotinylated Ras peptide.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 50 µL of the stop solution.
-
Add 50 µL of a slurry of streptavidin-coated SPA beads to each well.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each BMS-214662 concentration and determine the IC50 value.
Cellular Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[8]
Materials:
-
Human cancer cell lines
-
BMS-214662
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-214662 for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Protein Farnesylation and Signaling Pathway Modulation
This protocol outlines the general procedure for assessing protein levels and phosphorylation status.
Materials:
-
Human cancer cell lines
-
BMS-214662
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-ERK, anti-phospho-MEK, anti-MEK, anti-PARP)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with BMS-214662 for the desired time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
To assess Ras farnesylation, observe the electrophoretic mobility shift of Ras (unfarnesylated Ras migrates slower).
Signaling Pathways and Experimental Workflows
Inhibition of Ras Farnesylation and Downstream Signaling
BMS-214662 competitively inhibits farnesyltransferase, preventing the attachment of a farnesyl group to the Ras protein. This inhibition blocks the localization of Ras to the plasma membrane, which is essential for its function in activating downstream signaling pathways like the RAF-MEK-ERK cascade.
Novel Mechanism: TRIM21-Mediated Nucleoporin Degradation
Recent evidence indicates that BMS-214662 acts as a molecular glue, inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins.[4][6] This leads to the ubiquitination and subsequent proteasomal degradation of nucleoporins, resulting in the disruption of nuclear transport and ultimately, apoptosis.
Experimental Workflow for Farnesyltransferase Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory activity of BMS-214662 on farnesyltransferase.
References
- 1. Distinct signalling particles containing ERK/MEK and B-Raf in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
A Technical Guide to Apoptosis Induction by BMS-214662 in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-214662 is a potent, synthetic, non-sedating benzodiazepine (B76468) derivative initially developed as a selective farnesyltransferase inhibitor (FTI).[1][2] While it effectively inhibits the farnesylation of oncogenic proteins such as H-Ras and K-Ras, its primary anticancer activity stems from a potent ability to induce apoptosis through a mechanism that can be independent of its FTI effects.[1][3][4] This compound has demonstrated broad-spectrum cytotoxicity against a diverse range of human tumor cell lines and has shown curative activity in preclinical xenograft models of colon, pancreatic, lung, and bladder cancers.[1][3]
The apoptotic mechanism is primarily driven by the intrinsic (mitochondrial) pathway. Treatment with BMS-214662 leads to the upregulation of the BH3-only protein PUMA, a reduction in the anti-apoptotic protein Mcl-1, and subsequent pro-apoptotic conformational activation of Bax and Bak.[5][6] This cascade results in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, culminating in programmed cell death.[5][6] Notably, recent research has uncovered a novel mechanism of action where BMS-214662 functions as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to mediate the degradation of nucleoporin proteins.[7][8] This disruption of nuclear export presents a distinct cytotoxic mechanism that contributes to its potent anti-cancer effects.[7][8] This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to BMS-214662-induced apoptosis.
Core Mechanisms of Action
BMS-214662 exerts its anticancer effects through at least two distinct mechanisms: inhibition of farnesyltransferase and a potent, TRIM21-mediated induction of apoptosis.
Farnesyltransferase Inhibition
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of various proteins, including the Ras family of small GTPases.[3] By preventing the attachment of a farnesyl group, BMS-214662 inhibits the proper localization and function of these proteins, thereby interfering with their signaling pathways.[9] The compound inhibits H-Ras farnesylation more potently than K-Ras farnesylation.[3]
TRIM21-Mediated Nucleoporin Degradation
Recent evidence has redefined BMS-214662 as a molecular glue that directly targets the E3 ubiquitin ligase TRIM21.[7] This interaction induces the proteasomal degradation of multiple nucleoporin proteins, leading to the inhibition of nuclear transport and subsequent cell death.[7][8] The cytotoxicity of BMS-214662 strongly correlates with the expression levels of TRIM21, suggesting that TRIM21 is a key determinant of sensitivity to the drug.[7] This mechanism is distinct from its FTI activity and helps explain its uniquely potent apoptotic effects compared to other FTIs.[4]
The Intrinsic Apoptotic Signaling Pathway
BMS-214662 is a robust inducer of the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by intracellular signals and converges on the mitochondria, which integrate these signals to decide the cell's fate.
The key molecular events are:
-
Upregulation of BH3-Only Proteins : Treatment with BMS-214662 increases the cellular levels of the pro-apoptotic BH3-only protein PUMA.[6]
-
Modulation of Bcl-2 Family Proteins : The increase in PUMA, coupled with a significant reduction in the levels of the anti-apoptotic protein Mcl-1, disrupts the balance of Bcl-2 family proteins at the mitochondrial outer membrane.[5][6]
-
Bax/Bak Activation : This disruption leads to pro-apoptotic conformational changes in the effector proteins Bax and Bak.[5][6][10]
-
Mitochondrial Disruption : Activated Bax and Bak oligomerize to form pores in the outer mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytosol.[5][6]
-
Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[6][11] BMS-214662 has been shown to activate caspases-2, -3, -8, and -9.[6] The dependence on caspases for cell death can vary by cell type.[5][6]
Quantitative Efficacy Data
The following tables summarize the quantitative data regarding the efficacy of BMS-214662 from preclinical studies.
Table 1: Farnesyltransferase (FT) Inhibitory Potency of BMS-214662
| Target Protein | IC₅₀ (nM) | Source(s) |
|---|---|---|
| H-Ras | 1.3 | [3][9] |
Table 2: In Vitro Cytotoxicity of BMS-214662 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ or Effective Concentration | Source(s) |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 0.1–0.3 µM (induces apoptosis) | [3] |
| A2780 | Ovarian Carcinoma | Potent Inhibition (IC₅₀ not specified) | [1] |
| NCI-H929 | Multiple Myeloma | ~75 nM | [12] |
| RPMI 8226 | Multiple Myeloma | ~0.3 µM | [12] |
| IM-9 | Multiple Myeloma | ~0.3 µM | [12] |
| U266 | Multiple Myeloma | ~0.8 µM | [12] |
| B-CLL Cells | B-cell Chronic Lymphocytic Leukemia | <1 µM (induces apoptosis) |[5] |
Table 3: Modulation of Key Apoptotic Proteins by BMS-214662
| Protein | Role in Apoptosis | Effect of BMS-214662 | Cell Type(s) | Source(s) |
|---|---|---|---|---|
| PUMA | Pro-apoptotic (BH3-only) | Increased levels | Myeloma | [6] |
| Mcl-1 | Anti-apoptotic | Reduced levels | B-CLL, Myeloma | [5][6] |
| Bax | Pro-apoptotic (Effector) | Pro-apoptotic conformational change | B-CLL, Myeloma | [5][6][10] |
| Bak | Pro-apoptotic (Effector) | Pro-apoptotic conformational change | B-CLL, Myeloma | [5][6][10] |
| Caspase-9 | Pro-apoptotic (Initiator) | Activated | B-CLL, Myeloma | [5][6][11] |
| Caspase-3 | Pro-apoptotic (Effector) | Activated | B-CLL, Myeloma | [5][6][11] |
| Caspase-2 | Pro-apoptotic | Activated | Myeloma | [6][13] |
| Caspase-8 | Pro-apoptotic | Activated | Myeloma |[6][13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize BMS-214662-induced apoptosis.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an estimate of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 3 x 10⁵ cells/mL) in 96-well plates in complete culture medium and incubate overnight to allow attachment.[12]
-
Drug Treatment: Treat cells with a range of concentrations of BMS-214662 and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with BMS-214662 or a vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with BMS-214662, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Mcl-1, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize to a loading control like β-actin or GAPDH to compare protein levels between samples.
Conclusion
BMS-214662 is a novel anticancer agent with a compelling dual mechanism of action. While initially characterized as a farnesyltransferase inhibitor, its profound ability to induce apoptosis, particularly in a manner distinct from other FTIs, is its most significant feature. The elucidation of its function as a molecular glue that promotes TRIM21-mediated degradation of nucleoporins provides a new framework for understanding its potent cytotoxicity. The induction of the intrinsic apoptotic pathway—marked by PUMA upregulation, Mcl-1 suppression, and Bax/Bak activation—is a well-defined consequence of BMS-214662 treatment in a variety of cancer cells. For researchers and drug developers, BMS-214662 represents not only a promising therapeutic candidate but also a valuable tool for investigating the complex interplay between protein degradation, nuclear transport, and programmed cell death. Future research may focus on leveraging TRIM21 expression as a predictive biomarker to identify patient populations most likely to respond to BMS-214662 therapy.
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in myeloma cells through PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
BMS-214662 Hydrochloride: A Technical Overview of Farnesyltransferase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 hydrochloride is a potent, non-peptidic, and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases.[1][2] By inhibiting the farnesylation of Ras proteins, BMS-214662 effectively blocks their localization to the cell membrane, thereby disrupting downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3] This targeted mechanism has positioned BMS-214662 as a significant agent in anti-cancer research, demonstrating broad-spectrum cytotoxic activity against numerous human tumor cell lines.[2][4] A key attribute of its therapeutic potential lies in its high selectivity for farnesyltransferase over the closely related enzyme, geranylgeranyltransferase I (GGTase-I), minimizing off-target effects.
Quantitative Analysis of Enzyme Inhibition
The potency and selectivity of BMS-214662 are quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against FTase and GGTase-I. The data clearly indicates a significantly higher affinity for farnesyltransferase.
Table 1: IC50 Values for Farnesyltransferase (FTase) Inhibition
| Substrate | IC50 Value |
| H-Ras | 1.3 nM |
| K-Ras | 8.4 nM |
Table 2: IC50 Values for Geranylgeranyltransferase I (GGTase-I) Inhibition
| Substrate | IC50 Value |
| Ras-CVLL | 1.3 µM |
| K-Ras | 2.3 µM |
Data compiled from MedchemExpress.[3]
As shown, BMS-214662 is over 1000-fold more selective for farnesyltransferase than for GGTase-I, with IC50 values in the low nanomolar range for FTase inhibition compared to the micromolar range for GGTase-I.[3]
Mechanism of Action: The Ras Signaling Pathway
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of target proteins like Ras. This lipid modification is essential for their subsequent processing and anchoring to the plasma membrane, a prerequisite for their signaling function. BMS-214662 acts as a competitive inhibitor, preventing this crucial first step in Ras activation.
Caption: Inhibition of the Ras signaling pathway by BMS-214662.
Experimental Protocols
The determination of FTase and GGTase-I inhibition by BMS-214662 is typically performed using in vitro enzymatic assays. The following is a generalized protocol based on common methodologies.
In Vitro Farnesyltransferase/Geranylgeranyltransferase I Inhibition Assay
1. Objective: To determine the concentration of BMS-214662 required to inhibit 50% of FTase or GGTase-I enzymatic activity (IC50).
2. Materials:
- Purified recombinant human farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase-I).
- Protein Substrate: Recombinant H-Ras (for FTase) or a mutant H-Ras with a C-terminal leucine (B10760876) (for GGTase-I).[5]
- Isoprenoid Substrate: [³H]-farnesyl pyrophosphate ([³H]-FPP) for FTase assay; [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP) for GGTase-I assay.[5]
- This compound, serially diluted.
- Assay Buffer: Typically contains Tris-HCl, MgCl₂, ZnCl₂, DTT.
- Scintillation fluid and filter paper.
- Scintillation counter.
3. Procedure:
- Reaction Setup: In a microtiter plate, combine the assay buffer, purified enzyme (FTase or GGTase-I), and varying concentrations of BMS-214662 (from low nanomolar to mid-micromolar ranges).[5] Include control wells with no inhibitor.
- Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
- Initiation: Start the enzymatic reaction by adding the protein substrate (e.g., H-Ras) and the radiolabeled isoprenoid substrate ([³H]-FPP or [³H]-GGPP).
- Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
- Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the proteins.
- Measurement: Transfer the reaction mixture to filter paper and wash to remove unincorporated [³H]-FPP or [³H]-GGPP. The amount of radiolabel incorporated into the protein substrate, which is trapped on the filter, is proportional to the enzyme activity.
- Quantification: Place the filter paper in scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of BMS-214662 relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
// Nodes
A[label="Prepare Reagents:\nEnzyme (FTase/GGTase-I)\nSubstrates (Ras, [3H]-FPP/GGPP)\nBMS-214662 dilutions"];
B[label="Combine Enzyme and\nBMS-214662 in wells"];
C [label="Pre-incubate mixture"];
D [label="Initiate reaction by adding\nprotein and [3H]-isoprenoid substrates"];
E [label="Incubate at 37°C"];
F [label="Stop reaction\n(e.g., add TCA)"];
G [label="Filter and wash to separate\nprecipitated protein"];
H [label="Measure radioactivity via\nscintillation counting"];
I[label="Calculate % Inhibition\nand determine IC50"];
// Edges
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Caption: Workflow for an in vitro prenyltransferase inhibition assay.
Clinical Development and Significance
BMS-214662 has undergone multiple Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors and leukemias.[4][6][7] These studies confirmed that BMS-214662 can be administered safely and results in significant, albeit transient, inhibition of farnesyltransferase activity in peripheral blood mononuclear cells.[4] While objective responses were limited, the compound showed signs of anti-cancer activity, warranting further investigation into optimal dosing schedules and combination therapies.[4][8] The high selectivity of BMS-214662 is critical in a clinical context, as it minimizes the potential for toxicities that could arise from the inhibition of other essential cellular prenylation processes governed by GGTase-I.
Conclusion
This compound is a highly potent and selective inhibitor of farnesyltransferase. Its sub-nanomolar to low-nanomolar potency against FTase, combined with a selectivity of over 1000-fold compared to GGTase-I, underscores its precision as a molecularly targeted agent. This high degree of selectivity is a cornerstone of its design, aiming to disrupt oncogenic Ras signaling while sparing other prenyl-dependent pathways, thereby offering a potentially favorable therapeutic window for the treatment of various malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 administered as a weekly 24 h continuous intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
In Vitro Cytotoxicity Profile of BMS-214662: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662 is a potent, orally active, and highly selective non-peptidomimetic inhibitor of farnesyltransferase (FTI). Initially developed as a targeted anti-cancer agent to inhibit the post-translational modification of Ras proteins, recent research has unveiled a dual mechanism of action, including its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of BMS-214662 across a range of human cancer cell lines. It includes a summary of reported IC50 and EC50 values, detailed experimental protocols for cytotoxicity assessment, and visual representations of the key signaling pathways affected by this compound.
Introduction
BMS-214662 is a tetrahydrobenzodiazepine derivative that has demonstrated broad-spectrum antitumor activity in preclinical studies.[1][2] Its primary mechanism of action was initially attributed to the inhibition of farnesyltransferase, an enzyme crucial for the post-translational lipidation and membrane localization of several key signaling proteins, most notably members of the Ras superfamily.[3] By preventing farnesylation, BMS-214662 disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis.[4]
More recently, a novel mechanism has been identified where BMS-214662 acts as a molecular glue, inducing a direct interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins, leading to their proteasomal degradation.[5][6][7][8] This disruption of the nuclear pore complex inhibits nuclear export and contributes significantly to the compound's cytotoxic effects. This dual mechanism of action makes BMS-214662 a compound of continued interest in cancer research.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of BMS-214662 has been evaluated against a variety of human cancer cell lines. The following tables summarize the available quantitative data, primarily as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. It is important to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, such as incubation time and the specific cytotoxicity assay used.
| Target | IC50 Value | Reference |
| H-Ras | 1.3 nM | [3] |
| K-Ras | 8.4 nM | [3] |
Table 1: Inhibitory Concentration of BMS-214662 against Ras Proteins.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT-116 | Colon Carcinoma | EC50 | 170 nM | MedChemExpress |
| B-CLL | B-cell chronic lymphocytic leukemia | IC50 | ~250 nM (0.25 µM) | [9] |
| A2780 | Ovarian Carcinoma | - | Good potency reported | [1][3] |
| EJ-1 | Bladder Carcinoma | - | Significant cytotoxicity reported | [3] |
| HT-29 | Colon Carcinoma | - | Curative responses in xenografts | [1] |
| MiaPaCa | Pancreatic Carcinoma | - | Curative responses in xenografts | [1] |
| Calu-1 | Lung Carcinoma | - | Curative responses in xenografts | [1] |
| N-87 | Gastric Carcinoma | - | Borderline activity in xenografts | [1] |
Signaling Pathways and Mechanisms of Action
BMS-214662 exerts its cytotoxic effects through at least two distinct mechanisms: inhibition of farnesyltransferase and induction of TRIM21-mediated nucleoporin degradation.
Farnesyltransferase Inhibition
BMS-214662 competitively inhibits farnesyltransferase, preventing the attachment of a farnesyl pyrophosphate group to the C-terminal CAAX motif of substrate proteins like Ras.[4] This abrogates their ability to anchor to the cell membrane, a prerequisite for their signaling function. The subsequent disruption of Ras-mediated signaling pathways, such as the MAPK/ERK pathway, ultimately leads to decreased cell proliferation and induction of apoptosis.
TRIM21-Mediated Nucleoporin Degradation
Recent studies have identified BMS-214662 as a "molecular glue" that induces a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), such as NUP88 and NUP98.[8][10] This leads to the ubiquitination and subsequent proteasomal degradation of these essential components of the nuclear pore complex. The resulting disruption of nucleocytoplasmic transport is a potent inducer of cell death.
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - Fighting cancer by disrupting C-terminal methylation of signaling proteins [jci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of BMS-214662: A Tetrahydrobenzodiazepine Farnesyltransferase Inhibitor and Molecular Glue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-214662 is a potent, non-sedating tetrahydrobenzodiazepine derivative that has been the subject of significant preclinical and clinical investigation as an anti-cancer agent. Initially characterized as a highly selective inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of Ras oncoproteins, BMS-214662 demonstrated broad-spectrum cytotoxicity against various human tumor cell lines.[1][2] More recent discoveries have unveiled a novel mechanism of action, identifying BMS-214662 as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21. This dual mechanism, targeting both Ras signaling and nuclear transport, underscores the unique pharmacological profile of this compound. This technical guide provides a comprehensive overview of the pharmacological properties of BMS-214662, including its mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Introduction
The Ras family of small GTPases plays a pivotal role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. The biological function of Ras proteins is contingent upon their localization to the plasma membrane, a process initiated by farnesylation—the attachment of a farnesyl pyrophosphate group catalyzed by the enzyme farnesyltransferase (FT). Inhibition of FT emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras.
BMS-214662 was developed as a potent and selective inhibitor of FT.[3] As a tetrahydrobenzodiazepine, it represents a distinct chemical class among farnesyltransferase inhibitors (FTIs).[4] Preclinical studies revealed its ability to induce apoptosis and cause tumor regression in a variety of human xenograft models, irrespective of the Ras mutation status.[3][5] Clinical investigations in Phase I trials have established its safety profile and demonstrated evidence of biological activity.[1][6]
A paradigm-shifting discovery has recently elucidated a second, independent mechanism of action for BMS-214662. It functions as a molecular glue, promoting the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins, leading to their proteasomal degradation.[7][8] This disruption of the nuclear pore complex and subsequent inhibition of nuclear export contributes significantly to its cytotoxic effects.[7]
This document synthesizes the available pharmacological data on BMS-214662, presenting it in a format tailored for researchers and drug development professionals.
Mechanisms of Action
BMS-214662 exerts its anti-tumor effects through two distinct and well-characterized mechanisms: inhibition of farnesyltransferase and induction of nucleoporin degradation.
Farnesyltransferase Inhibition
BMS-214662 is a potent, competitive inhibitor of FT, preventing the farnesylation of key cellular proteins, most notably H-Ras and K-Ras.[1][2] This inhibition blocks their proper localization to the cell membrane, thereby abrogating their downstream signaling functions. The consequence is a disruption of pathways critical for tumor cell growth and survival.
Molecular Glue-Mediated Nucleoporin Degradation
Recent evidence has identified BMS-214662 as a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins.[7][8] BMS-214662 facilitates a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins.[9] This leads to the degradation of components of the nuclear pore complex, resulting in the inhibition of nuclear export and ultimately, cell death.[7] This mechanism is independent of its FTI activity and contributes to its potent apoptotic effects.[8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for BMS-214662, covering its in vitro potency, selectivity, and clinical pharmacokinetic parameters.
Table 1: In Vitro Potency and Selectivity
| Target/Process | Assay System | IC50/EC50 | Selectivity | Reference |
| Farnesyltransferase (H-Ras) | Enzyme Assay | 1.3 nM | >1000-fold vs. GGTase-I | [10] |
| Farnesyltransferase (K-Ras) | Enzyme Assay | 8.4 nM | - | [10] |
| Geranylgeranyltransferase-I (Ras-CVLL) | Enzyme Assay | 1.3 µM | - | [10] |
| Geranylgeranyltransferase-I (K-Ras) | Enzyme Assay | 2.3 µM | - | [10] |
| Farnesyltransferase Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 127 ng/mL (EC50) | - | [1] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCT-116 | Colon Carcinoma | Soft Agar Growth | Potent Inhibition (value not specified) | [3] |
| A2780 | Ovarian Carcinoma | Soft Agar Growth | Potent Inhibition (value not specified) | [3] |
| Jurkat | T-cell Leukemia | Cell Viability | EC50 ~100 nM (for related compound PRLX-93936) | [7] |
| OCI-AML-3 | Acute Myeloid Leukemia | Cell Viability | EC50 ~100 nM (for related compound PRLX-93936) | [7] |
Note: Specific IC50 values for a broad panel of cell lines are mentioned in the literature but not always explicitly quantified in the cited abstracts. The data indicates broad-spectrum activity.[3]
Table 3: Phase I Clinical Pharmacokinetics (Single Agent)
| Parameter | Value (Mean ± SD) | Dosing Schedule | Reference |
| Half-life (t½) | 1.55 ± 0.27 h | Single 1-hour IV infusion | [1] |
| Total Body Clearance | 21.8 ± 10.8 L/h/m² | Single 1-hour IV infusion | [1] |
| Volume of Distribution (Vdss) | 31.5 ± 12.9 L/m² | Single 1-hour IV infusion | [1] |
| Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 µg/mL | 200 mg/m² as a 1-hour IV infusion | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of BMS-214662.
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of farnesyltransferase activity.
-
Preparation of Reagents:
-
Recombinant farnesyltransferase enzyme.
-
Biotinylated Ras protein substrate.
-
[³H]-Farnesyl pyrophosphate.
-
BMS-214662 at various concentrations.
-
Assay buffer and stop solution.
-
Streptavidin-coated scintillation proximity assay (SPA) beads.
-
-
Assay Procedure:
-
Incubate the farnesyltransferase enzyme with varying concentrations of BMS-214662.
-
Initiate the reaction by adding the biotinylated Ras substrate and [³H]-farnesyl pyrophosphate.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature.[3]
-
Terminate the reaction by adding a stop solution.
-
Add streptavidin-coated SPA beads, which bind to the biotinylated, farnesylated Ras product.
-
When the [³H]-farnesyl group is in close proximity to the bead, it excites the scintillant within the bead, producing light.
-
Measure the light output using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of BMS-214662 relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis in cell populations treated with BMS-214662.
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with various concentrations of BMS-214662 or a vehicle control for a specified duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).
-
Incubate the cells in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorochromes with an appropriate laser and collect the emission signals.
-
Gate the cell population to exclude debris.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by BMS-214662.
-
TRIM21-Mediated Nucleoporin Degradation Assay (Proteomics)
This protocol outlines the experimental workflow to identify proteins degraded in a TRIM21-dependent manner following treatment with BMS-214662.
-
Cell Line Preparation:
-
Use both wild-type cancer cell lines (e.g., Jurkat, OCI-AML-3) and corresponding TRIM21 knockout (KO) cell lines generated using CRISPR/Cas9.
-
-
Treatment and Lysis:
-
Treat both wild-type and TRIM21 KO cells with BMS-214662 or a vehicle control for a defined time course (e.g., 1, 4, 8 hours).
-
Harvest and lyse the cells to extract total protein.
-
-
Protein Digestion and Peptide Preparation:
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database to identify and quantify proteins.
-
Compare the protein abundance between BMS-214662-treated and vehicle-treated samples in both wild-type and TRIM21 KO cells.
-
Proteins that are significantly downregulated in wild-type cells but not in TRIM21 KO cells are identified as targets of BMS-214662-induced, TRIM21-mediated degradation.
-
Conclusion
BMS-214662 is a tetrahydrobenzodiazepine with a compelling and dual mechanism of anti-cancer activity. As a potent inhibitor of farnesyltransferase, it effectively targets the Ras signaling pathway. Furthermore, its newly discovered function as a molecular glue that induces TRIM21-mediated degradation of nucleoporins reveals a novel avenue of cytotoxicity by disrupting essential cellular processes. The comprehensive pharmacological data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the continued investigation of BMS-214662 and the development of next-generation FTIs and molecular glues. The strong correlation between cytotoxicity and TRIM21 expression suggests a potential biomarker strategy for patient selection in future clinical evaluations.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I pharmacokinetic and pharmacodynamic study of the farnesyl transferase inhibitor BMS-214662 in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A phase I trial of the novel farnesyl protein transferase inhibitor, BMS-214662, in combination with paclitaxel and carboplatin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. citeab.com [citeab.com]
BMS-214662: A Dual-Mechanism Inhibitor Targeting Farnesyltransferase and Nuclear Export
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-214662 is a potent, synthetic small molecule that has been the subject of extensive preclinical and clinical investigation as an anti-cancer agent. Initially characterized as a highly selective farnesyltransferase inhibitor (FTI), BMS-214662 disrupts the post-translational modification of key signaling proteins, including members of the Ras superfamily, thereby impeding their localization to the cell membrane and subsequent oncogenic activity. More recent groundbreaking research has unveiled a novel mechanism of action, identifying BMS-214662 as a molecular glue that induces the degradation of nucleoporins, leading to a profound inhibition of nuclear export. This technical guide provides a comprehensive overview of the dual mechanisms of BMS-214662, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and molecular interactions involved.
Core Mechanisms of Action
BMS-214662 exerts its cytotoxic effects through two distinct, yet potentially synergistic, mechanisms: inhibition of farnesyltransferase and induction of nucleoporin degradation leading to nuclear export blockade.
Farnesyltransferase Inhibition
BMS-214662 is a non-sedating benzodiazepine (B76468) derivative that potently and selectively inhibits farnesyltransferase (FTase), an enzyme responsible for attaching a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins.[1][2][3] This farnesylation is a critical post-translational modification for a variety of proteins involved in cellular signaling, proliferation, and survival, most notably the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[3][4] By preventing farnesylation, BMS-214662 effectively blocks the proper membrane localization and function of these proteins, thereby inhibiting downstream signaling pathways implicated in cancer.[4] The compound has demonstrated greater potency in inhibiting the farnesylation of H-Ras compared to K-Ras.[3][4]
Inhibition of Nuclear Export via Nucleoporin Degradation
Recent studies have identified BMS-214662 as a molecular glue that targets the E3 ubiquitin ligase TRIM21.[5][6][7] In this capacity, BMS-214662 facilitates the interaction between TRIM21 and multiple nucleoporin proteins (Nups), which are essential components of the nuclear pore complex (NPC). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these nucleoporins.[5][6] The loss of essential Nups disrupts the integrity and function of the NPC, thereby inhibiting CRM1-mediated nuclear export of proteins and RNA.[5][6][8][9] This blockade of nuclear export accounts for previously observed, but unexplained, instances of disrupted subcellular protein localization and contributes significantly to the cytotoxic effects of the compound.[5][6]
Quantitative Data
The following tables summarize the key quantitative data reported for BMS-214662 from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of BMS-214662
| Target | Assay | IC50 | Reference |
| H-Ras Farnesylation | Farnesyltransferase Inhibition | 1.3 nM | [3][4] |
| K-Ras Farnesylation | Farnesyltransferase Inhibition | 8.4 nM | [3][4] |
| Geranylgeranylation of Ras-CVLL | Geranylgeranyltransferase I Inhibition | 1.3 µM | [4] |
| Geranylgeranylation of K-Ras | Geranylgeranyltransferase I Inhibition | 2.3 µM | [4] |
Table 2: Summary of Phase I Clinical Trial Data for BMS-214662
| Study Design | Dose Range | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Pharmacokinetics (Half-life) | Pharmacodynamics | Reference |
| Single Agent, 1-hour IV infusion every 21 days | 36 to 225 mg/m² | 200 mg/m² | Nausea, vomiting, diarrhea, transaminitis | 1.55 ± 0.27 h | Pronounced but transient inhibition of FTase activity in PBMCs.[1] | [1] |
| Combination with Paclitaxel (B517696) and Carboplatin (B1684641), 1-hour IV infusion every 21 days | BMS-214662 up to 160 mg/m² | 160 mg/m² | Neutropenia, thrombocytopenia, nausea, vomiting | No significant interaction with paclitaxel. | Inhibition of HDJ-2 farnesylation in PBMCs.[10][11] | [10][11] |
| Combination with Cisplatin, 1-hour IV infusion every 21 days | BMS-214662 up to 225 mg/m² | 200 mg/m² | Elevated hepatic transaminases, nausea, vomiting, diarrhea, renal failure | No apparent pharmacokinetic interaction. | Dose-dependent inhibition of FTase activity, returning to baseline within 24h.[12] | [12] |
| Single Agent, Weekly 24-hour continuous IV infusion | Up to 300 mg/m² | 275 mg/m² | Renal toxicity, diarrhea, hyponatremia, transaminitis | Linear with high interpatient variability. | Lower maximum FTase inhibition but longer duration compared to 1-hour infusion.[13] | [13] |
| Single Agent in Acute Leukemias and MDS, 1-hour IV infusion | 42 to 300 mg/m² | 118 mg/m² | Nausea, vomiting, diarrhea, hypokalemia, cardiovascular issues | Plasma concentrations correlated with dose. | ~60% inhibition of FTase activity post-infusion, with recovery by 24h.[14] | [14] |
Signaling Pathways and Molecular Mechanisms
The following diagrams illustrate the key molecular pathways affected by BMS-214662.
Experimental Protocols
Detailed experimental protocols for BMS-214662 are extensive. Below are outlines for key assays based on methodologies described in the cited literature.
Farnesyltransferase (FTase) Inhibition Assay
-
Objective: To determine the in vitro potency of BMS-214662 in inhibiting farnesyltransferase.
-
Principle: A scintillation proximity assay (SPA) is commonly used. It measures the incorporation of radiolabeled farnesyl pyrophosphate ([³H]FPP) onto a biotinylated substrate peptide (e.g., a lamin B-derived peptide) by recombinant human FTase.
-
General Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., HEPES, MgCl₂, ZnCl₂, DTT), recombinant human FTase, and the biotinylated peptide substrate.
-
Add serial dilutions of BMS-214662 or vehicle control to the reaction mixture.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add streptavidin-coated SPA beads. The beads will bind to the biotinylated peptide. If the peptide has been farnesylated with [³H]FPP, the radioactivity will be in close proximity to the scintillant in the beads, generating a light signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cellular Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in tumor cells following treatment with BMS-214662.
-
Principle: An ELISA-based assay to detect nucleosomal DNA fragmentation, a hallmark of apoptosis.
-
General Protocol:
-
Seed human tumor cells (e.g., HCT-116) in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of BMS-214662 or vehicle control for a specified duration (e.g., 24-48 hours).
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to separate the cytoplasmic fraction (containing histone-associated DNA fragments) from the intact nuclei.
-
Transfer the supernatant to a streptavidin-coated microplate that has been pre-coated with an anti-histone antibody.
-
Incubate to allow the capture of nucleosomes.
-
Wash the wells and add a peroxidase-conjugated anti-DNA antibody.
-
Incubate to allow the detection antibody to bind to the DNA component of the captured nucleosomes.
-
Wash the wells and add a colorimetric peroxidase substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the amount of fragmented DNA.
-
Pharmacodynamic Assessment of FTase Inhibition in PBMCs
-
Objective: To measure the biological activity of BMS-214662 in patients by assessing FTase inhibition in a surrogate tissue.
-
Principle: Western blot analysis of the chaperone protein HDJ-2 (a known FTase substrate) in peripheral blood mononuclear cells (PBMCs) to detect the accumulation of its unfarnesylated form.
-
General Protocol:
-
Collect whole blood samples from patients at baseline (pre-dose) and at various time points after BMS-214662 administration.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Prepare cell lysates from the isolated PBMCs.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE. The unfarnesylated form of HDJ-2 migrates more slowly than the farnesylated form.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HDJ-2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the relative amounts of farnesylated and unfarnesylated HDJ-2 to determine the extent of FTase inhibition.
-
Conclusion and Future Directions
BMS-214662 is a fascinating anti-cancer agent with a newly appreciated dual mechanism of action. While its role as a farnesyltransferase inhibitor has been well-established through numerous preclinical and clinical studies, the recent discovery of its function as a molecular glue that induces nucleoporin degradation fundamentally reshapes our understanding of its cytotoxicity. This latter mechanism, leading to the inhibition of nuclear export, provides a compelling explanation for its broad anti-tumor activity, which is often independent of Ras mutation status.[2][3][11]
The strong correlation between the cytotoxicity of BMS-214662 and the expression of TRIM21 suggests a potential biomarker for patient selection in future clinical trials.[5][6] Re-evaluating this compound in cancers with high TRIM21 expression could unlock its therapeutic potential.[5][6] Furthermore, the unique ability of BMS-214662 to function as a molecular glue opens new avenues for drug design, including the development of novel "TRIMTACs" (TRIM21-targeting chimeras) for targeted protein degradation.[5][6] This technical guide provides a foundational resource for scientists and clinicians working to further elucidate the complex biology of BMS-214662 and harness its full potential in oncology.
References
- 1. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. CRM1-mediated nuclear export: to the pore and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I trial of the novel farnesyl protein transferase inhibitor, BMS-214662, in combination with paclitaxel and carboplatin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 administered as a weekly 24 h continuous intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for BMS-214662 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI), an enzyme crucial for the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases.[1][2] By inhibiting farnesyltransferase, BMS-214662 prevents the farnesylation of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[3] More recent evidence also identifies BMS-214662 as a molecular glue that induces the proteasomal degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to the inhibition of nuclear export and cell death. This dual mechanism contributes to its robust pro-apoptotic and antitumor activity.[4]
Preclinical studies have demonstrated that BMS-214662 exhibits broad-spectrum antitumor activity in vivo against various human tumor xenografts, including colon, pancreatic, and lung carcinomas.[1][2] Notably, curative responses have been observed in mice bearing staged human tumor xenografts.[1][2][4] These application notes provide a summary of the in vivo experimental data and detailed protocols for utilizing BMS-214662 hydrochloride in preclinical research settings.
Data Presentation
Table 1: In Vivo Efficacy of BMS-214662 in Human Tumor Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | Administration Route | Key Findings | Reference |
| Colon Carcinoma | HCT-116 | Athymic Nude Mice | Parenteral and Oral | Curative responses observed. Dose of ~75 mg/kg required to kill 90% of clonogenic tumor cells. | [3] |
| Colon Carcinoma | HT-29 | Athymic Nude Mice | Parenteral and Oral | Curative responses observed. | [1][2] |
| Pancreatic Carcinoma | MiaPaCa | Athymic Nude Mice | Parenteral and Oral | Curative responses observed. | [1][2] |
| Lung Carcinoma | Calu-1 | Athymic Nude Mice | Parenteral and Oral | Curative responses observed. No obvious schedule dependency noted. | [1][2] |
| Bladder Carcinoma | EJ-1 | Athymic Nude Mice | Parenteral and Oral | Curative responses observed. | [1][2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of BMS-214662 and a general workflow for in vivo efficacy studies.
Caption: Dual mechanism of action of BMS-214662.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Human Colon Carcinoma (HCT-116) Xenograft Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous HCT-116 xenograft mouse model.
Materials:
-
This compound
-
Vehicle: 5% Dextrose in sterile water
-
HCT-116 human colon carcinoma cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, pH 7.4
-
Tissue culture medium (e.g., McCoy's 5A) and supplements
-
Syringes and needles (for injection and administration)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture HCT-116 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using standard trypsinization methods.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ HCT-116 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Vehicle (Control): Prepare a sterile solution of 5% Dextrose in water.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the average body weight of the mice in the treatment group.
-
On each day of treatment, freshly prepare the dosing solution by dissolving the this compound in the 5% Dextrose vehicle. Ensure complete dissolution.
-
-
Administration:
-
Administer the prepared solutions to the respective groups via oral gavage (p.o.) or intravenous (i.v.) injection. The administration volume is typically 100-200 µL per mouse.
-
The administration schedule can be varied (e.g., once daily for 14-21 days). A study with Calu-1 xenografts suggested no obvious schedule dependency.[1][2]
-
-
-
Efficacy Assessment:
-
Measure tumor volumes and mouse body weights at least twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
-
Data Analysis:
-
Compare the mean tumor volumes between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Analyze changes in body weight as an indicator of toxicity.
-
Protocol 2: Pharmacodynamic Analysis of Farnesyltransferase Inhibition In Vivo
This protocol describes a method to assess the pharmacodynamic effect of BMS-214662 by measuring the inhibition of protein farnesylation in tumor tissue.
Materials:
-
Tumor-bearing mice treated with BMS-214662 or vehicle (from Protocol 1)
-
Liquid nitrogen
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies: Anti-unfarnesylated HDJ-2 (or other farnesylation markers like Ki-Ras), Anti-total HDJ-2, Anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Sample Collection:
-
At a predetermined time point after the final dose (e.g., 2, 8, 24 hours), euthanize the mice according to IACUC guidelines.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold homogenization buffer.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration with homogenization buffer and loading dye.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the unfarnesylated form of a farnesyltransferase substrate (e.g., HDJ-2). The accumulation of the unfarnesylated form indicates inhibition of the enzyme.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total HDJ-2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of unfarnesylated HDJ-2 to total HDJ-2 or the loading control.
-
Compare the ratios between the vehicle-treated and BMS-214662-treated groups to determine the extent of farnesyltransferase inhibition.
-
References
- 1. Assessing the efficacy of protein farnesyltransferase inhibitors in mouse models of progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Treatment with BMS-214662 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in signal transduction, most notably the Ras family of small GTPases.[1][2] By preventing the farnesylation of Ras, BMS-214662 blocks its localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways, such as the MAPK/ERK cascade.[1][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[4][5] Recent evidence also suggests a secondary, farnesyltransferase-independent mechanism of cytotoxicity involving the E3 ubiquitin ligase TRIM21, which leads to the degradation of nucleoporins and subsequent cell death.[6] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its cytotoxic and apoptotic effects, and for analyzing its impact on relevant signaling pathways.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against farnesyltransferase and demonstrates broad-spectrum cytotoxicity across various cancer cell lines. The following table summarizes key quantitative data for this compound.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | H-Ras Farnesyltransferase | 1.3 nM | [1] |
| IC50 | K-Ras Farnesyltransferase | 8.4 nM | [1] |
| IC50 | Geranylgeranylation of Ras-CVLL | 1.3 µM | [1] |
| IC50 | Geranylgeranylation of K-Ras | 2.3 µM | [1] |
| Cytotoxicity | HCT-116 (Colon Carcinoma) | Good Potency | [1][4] |
| Cytotoxicity | A2780 (Ovarian Carcinoma) | Good Potency | [4] |
| Cytotoxicity | HT-29 (Colon Carcinoma) | Curative Responses in Xenografts | [4] |
| Cytotoxicity | MiaPaCa (Pancreatic Carcinoma) | Curative Responses in Xenografts | [4] |
| Cytotoxicity | Calu-1 (Lung Carcinoma) | Curative Responses in Xenografts | [4] |
| Cytotoxicity | EJ-1 (Bladder Carcinoma) | Curative Responses in Xenografts | [4] |
| Apoptosis Induction | B-Cell Chronic Lymphocytic Leukemia (B-CLL) cells | Effective at <1 µM | [5] |
Signaling Pathways and Experimental Workflow
Farnesyltransferase Inhibition and Downstream Effects
BMS-214662 primarily acts by inhibiting farnesyltransferase, which is a critical enzyme in the post-translational modification of Ras proteins. This inhibition prevents the attachment of a farnesyl group to Ras, which is necessary for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that promote cell growth and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bms-214662 | C25H23N5O2S2 | CID 448545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-214662 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, small-molecule inhibitor with a multifaceted mechanism of action, initially identified as a farnesyltransferase inhibitor (FTI) and more recently characterized as a molecular glue. It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including mouse xenografts. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanisms of BMS-214662 for its effective use in in vivo xenograft studies.
Mechanism of Action
BMS-214662 exerts its anti-cancer effects through two distinct mechanisms:
-
Farnesyltransferase Inhibition : BMS-214662 is a potent and selective inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins, including the Ras family of small GTPases.[1][2][3] Farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein.[4] This lipid modification is essential for the proper subcellular localization and function of proteins like Ras, which play a pivotal role in cell signaling pathways that control proliferation, differentiation, and survival. By inhibiting farnesyltransferase, BMS-214662 prevents the membrane anchoring of Ras and other farnesylated proteins, thereby disrupting their signaling cascades and inhibiting tumor growth.[2][3]
-
Molecular Glue Activity : Recent studies have unveiled a novel mechanism of action for BMS-214662 as a molecular glue.[5][6] It directly targets the E3 ubiquitin ligase TRIM21, inducing the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins.[5][6] This leads to the inhibition of nuclear export and ultimately triggers apoptosis in cancer cells. This TRIM21-mediated activity appears to be independent of its farnesyltransferase inhibitory function and contributes to its potent cytotoxic effects.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of BMS-214662.
Recommended Dosages in Mouse Xenograft Models
The optimal dosage of BMS-214662 can vary depending on the tumor model, administration route, and treatment schedule. The following table summarizes reported dosages from preclinical studies.
| Tumor Model | Mouse Strain | Administration Route | Dosage | Schedule | Outcome |
| HCT-116 (Colon) | Athymic Nude | Intravenous (i.v.) | 250 mg/kg | Single dose | Increased apoptotic index 4-10 fold[2] |
| HCT-116 (Colon) | Athymic Nude | Intraperitoneal (i.p.) | 300 mg/kg | Single dose | Increased apoptotic index 4-10 fold[2] |
| HCT-116 (Colon) | Athymic Nude | Oral (p.o.) | 400 mg/kg | Single dose | Increased apoptotic index 4-10 fold[2] |
| HCT-116 (Colon) | Athymic Nude | p.o. and i.p. | 400 mg/kg | Daily for 2 days | Increased apoptotic index 4-10 fold[2] |
| HCT-116 (Colon) | Athymic Nude | Not Specified | ~75 mg/kg | Not Specified | 90% clonogenic tumor cell kill[2] |
| EJ-1 (Bladder) | Athymic Nude | Not Specified | ~100 mg/kg | Not Specified | 90% clonogenic tumor cell kill[2] |
| Various Human Tumors | Athymic Nude | Parenteral and p.o. | Not Specified | Not Specified | Curative responses in HCT-116, HT-29, MiaPaCa, Calu-1, and EJ-1 xenografts[1] |
Experimental Protocols
A generalized protocol for a mouse xenograft study with BMS-214662 is provided below. This should be adapted based on the specific cell line and research question.
Caption: Generalized workflow for a mouse xenograft study.
Materials
-
Human tumor cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or other basement membrane extract (optional, can improve tumor take-rate)
-
5-6 week old immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
BMS-214662
-
Vehicle for BMS-214662 solubilization
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers
-
Anesthetics and euthanasia agents
Procedure
-
Cell Culture and Preparation:
-
Culture tumor cells in the recommended medium and conditions.
-
Passage cells at least two to three times after thawing from cryopreservation before implantation.
-
On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count and viability assessment (e.g., using trypan blue).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the BMS-214662 formulation in the appropriate vehicle.
-
Administer BMS-214662 to the treatment group via the chosen route (i.v., i.p., or p.o.) and schedule.
-
Administer the vehicle alone to the control group.
-
Monitor the body weight and overall health of the animals throughout the study.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for the duration of the study.
-
Euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their weight and volume.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular and biochemical analyses.
-
Concluding Remarks
BMS-214662 is a promising anti-cancer agent with a dual mechanism of action that has shown efficacy in various mouse xenograft models. The provided information on dosages and protocols serves as a guide for researchers to design and execute in vivo studies to further investigate its therapeutic potential. It is crucial to optimize the experimental conditions for each specific tumor model to obtain robust and reproducible results.
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Fighting cancer by disrupting C-terminal methylation of signaling proteins [jci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Preparation of BMS-214662 Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase).[1] By inhibiting the farnesylation of proteins like Ras, which are critical in signal transduction pathways, BMS-214662 blocks their localization to the cell membrane and subsequent function, thereby exerting anti-tumor activity.[2][3] It has demonstrated broad-spectrum cytotoxic activity against various cancer cell lines and has been investigated for the treatment of solid tumors and hematological malignancies.[4] Accurate and consistent preparation of stock solutions is the first critical step for reliable in vitro and in vivo experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of BMS-214662 hydrochloride stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Physicochemical and Storage Data
A summary of the essential quantitative data for this compound is presented below.
| Parameter | Value | Reference |
| Compound Name | This compound | - |
| CAS Number | 195981-08-9 | [5] |
| Molecular Formula | C₂₅H₂₄ClN₅O₂S₂ | [5] |
| Molecular Weight | 526.07 g/mol | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Example Concentration | 10 mM | [2] |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | [2] |
Experimental Protocol
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Analytical balance (sensitive to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
According to the Safety Data Sheet (SDS), BMS-214662 is not classified as a hazardous substance under the Globally Harmonized System (GHS).[6]
-
However, standard laboratory safety practices should always be followed. Handle the compound in a well-ventilated area or a chemical fume hood.[7]
-
Avoid direct contact with skin and eyes, and prevent inhalation of the powder.[7]
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the procedure.[6][7]
Stock Solution Preparation (Example: 1 mL of 10 mM Stock)
Logical Workflow Diagram
Caption: Workflow for BMS-214662 HCl stock solution preparation.
Step-by-Step Procedure:
-
Equilibrate Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed:
-
Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 526.07 g/mol x 1000 mg/g = 5.26 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass (5.26 mg) of the powder and place it into a sterile microcentrifuge tube or an appropriate vial.
-
Add Solvent: Add the desired volume (1 mL) of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots protected from light at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Mechanism of Action: Farnesyltransferase Inhibition
BMS-214662 targets the enzyme farnesyltransferase, which is responsible for attaching a farnesyl pyrophosphate (FPP) group to a cysteine residue near the C-terminus of target proteins, a process known as farnesylation or prenylation. This lipid modification is crucial for membrane localization and function of key signaling proteins, most notably Ras.
Caption: Inhibition of the Ras signaling pathway by BMS-214662.
References
Application Notes and Protocols for the Combined Use of BMS-214662, Paclitaxel, and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigational use of BMS-214662 in combination with the standard-of-care chemotherapeutic agents paclitaxel (B517696) and carboplatin (B1684641). BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI) that has demonstrated broad-spectrum anti-tumor activity in preclinical models. More recent research has also identified BMS-214662 as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, revealing a novel mechanism of action. The combination of BMS-214662 with paclitaxel, a microtubule stabilizer, and carboplatin, a DNA alkylating agent, has been explored in clinical trials and has shown tolerability and broad activity in solid tumors. Preclinical studies have suggested synergistic effects when farnesyltransferase inhibitors are combined with taxanes and platinum-based agents.
These notes are intended to provide a framework for researchers to design and execute preclinical studies to further investigate the efficacy and mechanisms of this drug combination.
Mechanism of Action
The therapeutic rationale for combining BMS-214662 with paclitaxel and carboplatin is based on their distinct and potentially synergistic mechanisms of action targeting multiple facets of cancer cell biology.
-
BMS-214662: This agent has a dual mechanism of action.
-
Farnesyltransferase Inhibition: BMS-214662 inhibits the farnesyltransferase enzyme, which is crucial for the post-translational modification of several proteins, most notably Ras. By preventing the farnesylation of Ras, BMS-214662 blocks its localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the Raf-MEK-ERK pathway, which are critical for cell proliferation, survival, and differentiation.
-
Nucleoporin Degradation: BMS-214662 acts as a molecular glue, inducing the E3 ubiquitin ligase TRIM21 to target and degrade multiple nucleoporin proteins. This leads to the inhibition of nuclear export and ultimately contributes to cell death.
-
-
Paclitaxel: As a taxane, paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.
-
Carboplatin: This platinum-based alkylating agent forms covalent adducts with DNA, leading to the formation of intra- and inter-strand crosslinks. These DNA lesions inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Data Presentation
Preclinical Efficacy of Individual Agents
While comprehensive quantitative data for the three-drug combination is limited in publicly available literature, the following tables summarize representative preclinical data for the individual agents to provide a baseline for experimental design.
Table 1: In Vitro Cytotoxicity of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer (HER2+) | Varies (e.g., ~5-15) |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Varies (e.g., ~2-10) |
| T-47D | Breast Cancer (Luminal A) | Varies (e.g., ~10-30) |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 0.7 - 1.8 |
| 5637 | Bladder Cancer | 80 |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Table 2: In Vitro Cytotoxicity of Carboplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 15.1 - 25.7 |
| 5637 | Bladder Cancer | 290 |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Table 3: In Vivo Efficacy of Single-Agent BMS-214662 in Human Tumor Xenograft Models
| Tumor Model | Cancer Type | Response |
| HCT-116 | Colon Carcinoma | Curative responses observed |
| HT-29 | Colon Carcinoma | Curative responses observed |
| MiaPaCa | Pancreatic Carcinoma | Curative responses observed |
| Calu-1 | Lung Carcinoma | Curative responses observed |
| EJ-1 | Bladder Carcinoma | Curative responses observed |
Clinical Trial Data for the Three-Drug Combination
A phase I clinical trial of BMS-214662 in combination with paclitaxel and carboplatin established the safety and recommended phase II dose of the combination.
Table 4: Dose Escalation and Maximum Tolerated Dose (MTD) from Phase I Clinical Trial
| Dose Level | BMS-214662 (mg/m²) | Paclitaxel (mg/m²) | Carboplatin (AUC) |
| 1 | 80 | 175 | 6 |
| 2 | 110 | 175 | 6 |
| 3 | 110 | 200 | 6 |
| 4 | 135 | 200 | 6 |
| 5 | 160 | 200 | 6 |
| 6 (MTD) | 160 | 225 | 6 |
Table 5: Clinical Response in Phase I Trial
| Response | Number of Patients |
| Partial Response | 1 |
| Partial Regression of Evaluable Disease | 2 |
| Stable Disease (>4 cycles) | 8 |
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental goals.
In Vitro Protocols
1. Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-214662, paclitaxel, and carboplatin, both individually and in combination.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
BMS-214662, paclitaxel, carboplatin (dissolved in appropriate solvent, e.g., DMSO)
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of each drug and the drug combination. For combination studies, drugs can be combined at a constant ratio (e.g., based on their individual IC50 values).
-
Treat the cells with the drugs for a specified period (e.g., 72 hours). Include vehicle-treated controls.
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the drug combination.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
BMS-214662, paclitaxel, carboplatin
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the drug combination at relevant concentrations (e.g., IC50) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Protocol
Subcutaneous Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the drug combination.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
BMS-214662, paclitaxel, carboplatin formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, single agents, combination therapy).
-
Administer the drugs according to a predetermined schedule and route. Based on the phase I clinical trial, a possible schedule could be paclitaxel and carboplatin administered on day 1, followed by BMS-214662. Dosing should be determined based on tolerability studies in mice.
-
Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Combined mechanisms of action of BMS-214662, paclitaxel, and carboplatin.
Experimental Workflow
Caption: General workflow for preclinical evaluation of the drug combination.
Application of BMS-214662 in Pancreatic Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent small molecule inhibitor with demonstrated preclinical activity against pancreatic cancer. Initially developed as a farnesyltransferase inhibitor (FTI), recent discoveries have unveiled a dual mechanism of action, broadening its potential therapeutic applications. This document provides comprehensive application notes and detailed protocols for the use of BMS-214662 in pancreatic cancer research, catering to the needs of researchers in both academic and industrial settings.
BMS-214662 has shown significant preclinical efficacy, including curative responses in murine xenograft models of human pancreatic cancer.[1] Its multifaceted activity, targeting both protein prenylation and nuclear protein integrity, makes it a compelling agent for further investigation in this challenging disease.
Dual Mechanism of Action
BMS-214662 exerts its anti-cancer effects through two distinct mechanisms:
-
Farnesyltransferase Inhibition: BMS-214662 is a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins, including the KRAS oncoprotein, which is mutated in over 90% of pancreatic cancers. By inhibiting farnesylation, BMS-214662 disrupts the proper localization and function of these proteins, leading to cell growth inhibition and apoptosis.[1]
-
Molecular Glue-Mediated Degradation of Nucleoporins: More recently, BMS-214662 has been identified as a molecular glue that induces the degradation of nucleoporins. It achieves this by redirecting the E3 ubiquitin ligase TRIM21 to these nuclear pore components, leading to their ubiquitination and subsequent proteasomal degradation. This disruption of the nuclear pore complex integrity impairs nucleocytoplasmic transport, ultimately triggering cell death. The cytotoxic effects of BMS-214662 via this mechanism have been shown to correlate with the expression levels of TRIM21.
Data Presentation
In Vitro Efficacy: Farnesyltransferase Inhibition
| Target | IC50 (nM) | Reference |
| H-Ras | 1.3 | [2] |
| K-Ras | 8.4 | [2] |
Preclinical In Vivo Efficacy
| Pancreatic Cancer Model | Treatment | Outcome | Reference |
| MiaPaCa Human Pancreatic Cancer Xenograft | BMS-214662 | Curative responses observed | [1] |
Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume over time) for the MiaPaCa xenograft model were not available in the reviewed literature. The term "curative responses" is cited directly from the source.
Signaling Pathways and Experimental Workflows
Farnesyltransferase Inhibition Pathway
Caption: Farnesyltransferase inhibition by BMS-214662.
Molecular Glue Mechanism: TRIM21-Mediated Nucleoporin Degradation
Caption: Molecular glue mechanism of BMS-214662.
Experimental Workflow: In Vitro and In Vivo Studies
Caption: Experimental workflow for BMS-214662 studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of BMS-214662 on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3, AsPC-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BMS-214662 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count pancreatic cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of BMS-214662 in complete culture medium from a stock solution. A typical concentration range to test would be 0.01 to 100 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of BMS-214662 used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BMS-214662.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of BMS-214662 that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by BMS-214662 in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
BMS-214662
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed pancreatic cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with BMS-214662 at concentrations around the predetermined IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 3: In Vivo Pancreatic Cancer Xenograft Study
Objective: To evaluate the anti-tumor efficacy of BMS-214662 in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., MiaPaCa-2)
-
Matrigel (optional)
-
BMS-214662 formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Xenograft Implantation:
-
Harvest pancreatic cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel (1:1 ratio) to enhance tumor take rate.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Drug Administration:
-
Administer BMS-214662 and the vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule and concentration should be based on previous studies or pilot experiments.[1]
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.
-
Conclusion
BMS-214662 represents a promising therapeutic agent for pancreatic cancer with a novel dual mechanism of action. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanisms in preclinical models of pancreatic cancer. The correlation of its molecular glue activity with TRIM21 expression suggests a potential biomarker-driven approach for patient selection in future clinical investigations. Further research is warranted to fully explore the therapeutic potential of BMS-214662 in this devastating disease.
References
Application Notes and Protocols for Investigating BMS-214662 in Chronic Lymphocytic Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of neoplastic B-lymphocytes with defects in apoptosis. BMS-214662 is a potent and selective farnesyltransferase inhibitor (FTI) that has demonstrated significant pro-apoptotic effects in preclinical models of CLL.[1][2] This compound represents a promising therapeutic agent, particularly for cases resistant to conventional therapies like purine (B94841) analogs.[1][2]
BMS-214662 inhibits the farnesyltransferase enzyme, which is crucial for the post-translational modification of various proteins, including those in the Ras superfamily.[3] This inhibition disrupts their localization and function, ultimately triggering apoptosis in CLL cells. These application notes provide a comprehensive overview of the effects of BMS-214662 in CLL models and detailed protocols for its investigation.
Mechanism of Action
BMS-214662 acts as a farnesyltransferase inhibitor. Farnesyltransferase is a key enzyme that attaches a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process known as farnesylation or prenylation. This lipid modification is essential for the proper membrane localization and function of many signaling proteins, including Ras and other small GTPases.
In CLL cells, inhibition of farnesyltransferase by BMS-214662 leads to the induction of apoptosis through the intrinsic pathway.[1] Key molecular events include:
-
Inhibition of Protein Farnesylation: BMS-214662 effectively prevents the farnesylation of target proteins, such as the chaperone protein HDJ-2, which serves as a biomarker for FTI activity.[1]
-
Induction of Apoptosis: The compound induces apoptosis in CLL cells from various patients, including those resistant to cladribine (B1669150) and fludarabine.[1]
-
Mitochondrial Depolarization: Treatment with BMS-214662 leads to a loss of mitochondrial membrane potential.[1][4]
-
Activation of Pro-Apoptotic Proteins: It induces pro-apoptotic conformational changes in Bax and Bak.[1][4]
-
Downregulation of Anti-Apoptotic Proteins: A reduction in the levels of the anti-apoptotic protein Mcl-1 is observed.[1][4]
-
Caspase Activation: The apoptotic cascade is initiated through the activation of caspase-9 and caspase-3.[1][4]
It is noteworthy that the pro-apoptotic effect of BMS-214662 is not prevented by the general caspase inhibitor Z-VAD-fmk, suggesting a complex cell death mechanism.[1][4]
Data Presentation
Table 1: Dose-Dependent Induction of Apoptosis by BMS-214662 in CLL Patient Samples
| BMS-214662 Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| 0 (Control) | 20 | < 30% |
| 0.25 | 20 | > 65-90% in 17 out of 18 patient samples[5] |
| 1.0 | 20 | > 80-90% in a less sensitive patient sample[5] |
Table 2: Comparative Cytotoxicity of BMS-214662 and Cladribine (2CdA) in CLL Patient Samples
| Treatment | Concentration | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| BMS-214662 | 0.25 µM | 20 | > 65-90%[5] |
| 2CdA | 1 µM | 48 | Variable, with some patient samples showing poor response[5] |
Note: BMS-214662 was effective in inducing apoptosis in CLL cells from patients who showed a poor ex vivo response to cladribine and/or fludarabine, and were refractory to purine analog treatment in vivo.[5]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary CLL Cells
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh heparinized blood samples of CLL patients by Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated CLL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed the cells in culture plates at a density of 1-2 x 10^6 cells/mL.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Treatment: Add BMS-214662 at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 20 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat CLL cells with BMS-214662 as described in the cell culture protocol.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blotting for Farnesylation and Apoptotic Proteins
-
Cell Lysis: After treatment with BMS-214662, wash the CLL cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDJ-2, Mcl-1, Bax, Bak, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression levels. A shift in the molecular weight of HDJ-2 indicates inhibition of farnesylation.[1]
Conclusion
BMS-214662 is a promising farnesyltransferase inhibitor that induces apoptosis in CLL cells through a well-defined mechanism involving the intrinsic apoptotic pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of BMS-214662 in CLL models. The provided data tables and diagrams offer a clear summary of its effects and signaling pathways, facilitating further research and drug development efforts in the field of CLL therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Western blot protocol to detect unfarnesylated HDJ-2 after BMS-214662 treatment
Application Note and Protocol
Topic: Western Blot Protocol for the Detection of Unfarnesylated HDJ-2 Following Treatment with the Farnesyltransferase Inhibitor BMS-214662
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid is attached to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction, including members of the Ras superfamily.
BMS-214662 is a potent and selective inhibitor of farnesyltransferase.[1] By blocking FTase, BMS-214662 prevents the farnesylation of target proteins, leading to the accumulation of their unprocessed, unfarnesylated forms.[2] The chaperone protein HDJ-2 (also known as Hsp40) is a well-established substrate of FTase and serves as a robust biomarker for assessing the in vivo and in vitro activity of farnesyltransferase inhibitors.[3][4]
Inhibition of farnesylation prevents the subsequent proteolytic cleavage and carboxymethylation of the C-terminus, resulting in a slight increase in the apparent molecular weight of the protein. This change can be visualized by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting as a mobility shift, where the unfarnesylated HDJ-2 migrates more slowly than its farnesylated counterpart.[4][5] This application note provides a detailed protocol for treating cells with BMS-214662 and subsequently detecting the accumulation of unfarnesylated HDJ-2 by Western blot.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the process of protein farnesylation, the inhibitory action of BMS-214662 on farnesyltransferase, and the resulting accumulation of unfarnesylated HDJ-2.
Caption: Mechanism of Farnesyltransferase Inhibition by BMS-214662.
Experimental Workflow
The overall experimental procedure is outlined in the workflow diagram below.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A suitable cell line (e.g., HCT-116, A2780).[1]
-
BMS-214662: Prepare stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[6]
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).[6]
-
SDS-PAGE Gels: 8% or 10% Tris-glycine polyacrylamide gels are recommended to resolve the small mobility shift.[4]
-
Running Buffer (1x): (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer (1x): (25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Mouse anti-HDJ-2 monoclonal antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: CCD camera-based imager or X-ray film.
Cell Culture and Treatment
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with varying concentrations of BMS-214662 (e.g., 0, 0.1, 1, 5, 10 µM) for 18-24 hours. Include a vehicle control (DMSO) corresponding to the highest concentration of the inhibitor used.
Cell Lysate Preparation
-
After treatment, place the culture dishes on ice and aspirate the medium.[6]
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 500 µL for a 10 cm dish).[6]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Prepare samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of an 8% or 10% SDS-PAGE gel.
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel. A longer run time at a lower voltage may improve separation of the farnesylated and unfarnesylated forms.[8]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9][10] A standard wet transfer can be performed at 100 V for 60-90 minutes at 4°C.
Immunodetection
-
After transfer, briefly wash the membrane with TBST. Do not allow the membrane to dry.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary anti-HDJ-2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
The relative amounts of farnesylated and unfarnesylated HDJ-2 can be quantified using densitometry software (e.g., ImageJ). The intensity of each band is measured, and the percentage of unfarnesylated HDJ-2 is calculated as follows:
% Unfarnesylated HDJ-2 = [Intensity (Unfarnesylated Band) / (Intensity (Unfarnesylated Band) + Intensity (Farnesylated Band))] x 100
Table 1: Hypothetical Densitometry Data for HDJ-2 Farnesylation Status
| BMS-214662 Conc. (µM) | Farnesylated HDJ-2 (Arbitrary Units) | Unfarnesylated HDJ-2 (Arbitrary Units) | Total HDJ-2 (Arbitrary Units) | % Unfarnesylated HDJ-2 |
| 0 (Vehicle) | 15,200 | 350 | 15,550 | 2.3% |
| 0.1 | 11,800 | 3,900 | 15,700 | 24.8% |
| 1.0 | 4,500 | 11,100 | 15,600 | 71.2% |
| 5.0 | 950 | 14,800 | 15,750 | 94.0% |
| 10.0 | 200 | 15,450 | 15,650 | 98.7% |
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. bio-rad.com [bio-rad.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. nacalai.com [nacalai.com]
- 11. origene.com [origene.com]
Application Notes and Protocols: Assessing Cell Transformation with BMS-214662 using a Soft Agar Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key indicator of tumorigenic potential. The soft agar (B569324) assay is a gold-standard in vitro method for assessing this characteristic by measuring the ability of cells to proliferate in a semi-solid medium, a condition where non-transformed cells typically undergo anoikis (a form of programmed cell death). This application note provides a detailed protocol for utilizing the soft agar assay to evaluate the anti-cancer therapeutic agent, BMS-214662.
BMS-214662 was initially developed as a potent and selective farnesyltransferase inhibitor (FTI). Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins. By inhibiting this enzyme, BMS-214662 was thought to prevent Ras localization to the cell membrane, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1]
More recent studies have unveiled a novel mechanism of action for BMS-214662. It is now understood to function as a "molecular glue," inducing the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin proteins.[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of nucleoporins, disrupting nuclear export and ultimately leading to cell death.[2][3] This dual mechanism makes BMS-214662 a compelling compound for cancer research.
This document provides a comprehensive protocol for the soft agar assay to assess the inhibitory effect of BMS-214662 on cell transformation, along with diagrams of its signaling pathways and the experimental workflow.
Data Presentation
The following tables summarize the in vitro efficacy of BMS-214662 from various studies.
Table 1: Potency of BMS-214662 as a Farnesyltransferase Inhibitor
| Target | IC50 Value | Reference |
| H-Ras | 1.3 nM | [1] |
| K-Ras | 8.4 nM | [1] |
Table 2: Efficacy of BMS-214662 in Soft Agar Colony Formation Assays
| Cell Line | Transformation Driver | BMS-214662 Concentration for Complete Inhibition | Reference |
| H-ras-transformed rodent cells | H-Ras Oncogene | ~0.15 µM | [4] |
| A2780 human ovarian carcinoma | Not Specified | ~0.15 µM | [4] |
| HCT-116 human colon carcinoma | Not Specified | ~0.15 µM | [4] |
| K-Ras-transformed rodent cells | K-Ras Oncogene | ~0.6 µM | |
| MIP human colon tumor cells | Not Specified | ~0.6 µM | |
| MiaPaCa-2 human pancreatic tumor cells | Not Specified | ~0.6 µM |
Experimental Protocols
Detailed Methodology for Soft Agar Assay
This protocol is designed for a 6-well plate format but can be adapted for other plate sizes.
Materials:
-
Cells: Transformed cell line of interest and a non-transformed control cell line.
-
BMS-214662: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
Agar: Noble Agar or a similar high-quality agar.
-
Cell Culture Medium: 2X and 1X concentrations of the appropriate medium for your cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin: (Optional)
-
Sterile Water
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
-
Trypsin-EDTA
-
Crystal Violet Staining Solution: 0.005% Crystal Violet in methanol.
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water baths (42°C and 37°C)
-
Microwave
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
Procedure:
1. Preparation of Agar and Media:
-
1.2% Base Agar Solution: Dissolve 1.2 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize and then allow it to cool in a 42°C water bath.
-
0.7% Top Agar Solution: Dissolve 0.7 g of Noble Agar in 100 mL of sterile water. Autoclave and cool to a 42°C water bath.
-
2X Complete Medium: Prepare a 2X concentration of your cell culture medium supplemented with 20% FBS and 2X Penicillin-Streptomycin. Warm to 37°C.
-
1X Complete Medium: Prepare a 1X concentration of your cell culture medium supplemented with 10% FBS and 1X Penicillin-Streptomycin. Warm to 37°C.
2. Preparing the Bottom Agar Layer:
-
In a sterile 15 mL conical tube, mix equal volumes of the 1.2% base agar solution (at 42°C) and the 2X complete medium (at 37°C) to create a final concentration of 0.6% agar in 1X complete medium.
-
Immediately dispense 2 mL of this mixture into each well of a 6-well plate.
-
Gently swirl the plate to ensure an even layer.
-
Allow the agar to solidify at room temperature in a sterile cell culture hood for at least 30 minutes.
3. Preparing the Top Cell-Containing Agar Layer:
-
Harvest your cells using Trypsin-EDTA and perform a cell count. Resuspend the cells in 1X complete medium to achieve a single-cell suspension.
-
Prepare a cell suspension at a concentration of 2 x 10^4 cells/mL in 1X complete medium.
-
In a sterile 15 mL conical tube, mix equal volumes of the 0.7% top agar solution (at 42°C) and the 2X complete medium (at 37°C) to create a final concentration of 0.35% agar in 1X complete medium.
-
Add the desired volume of your cell suspension to the 0.35% agar solution to achieve a final cell density of 5,000 to 10,000 cells per well.
-
For the treatment groups, add the appropriate concentration of BMS-214662 to the cell-agar mixture. Include a vehicle control (e.g., DMSO).
-
Gently mix the cell-agar suspension by pipetting up and down, avoiding the formation of bubbles.
-
Immediately overlay 1.5 mL of the cell-agar suspension onto the solidified bottom agar layer in each well.
4. Incubation:
-
Allow the top agar layer to solidify at room temperature for 30-60 minutes.
-
Add 1 mL of 1X complete medium containing the appropriate concentration of BMS-214662 (or vehicle) to the top of each well to prevent drying.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14-28 days.
-
Feed the cells every 3-4 days by aspirating the old medium and adding 1 mL of fresh 1X complete medium with the respective treatments.
5. Staining and Quantification of Colonies:
-
After the incubation period, when colonies are visible by eye or under a microscope, aspirate the medium from each well.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 1-2 hours at room temperature.
-
Gently wash the wells with PBS to remove excess stain.
-
Allow the plates to dry.
-
Count the number of colonies in each well using a microscope or a colony counter. A colony is typically defined as a cluster of more than 50 cells.
-
Calculate the percentage of colony formation inhibition for each BMS-214662 concentration compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways of BMS-214662
Caption: Farnesyltransferase Inhibition Pathway of BMS-214662.
Caption: TRIM21-Mediated Nucleoporin Degradation by BMS-214662.
Experimental Workflow
Caption: Soft Agar Assay Experimental Workflow.
References
- 1. Table 1, Probe and Selected Analogs Assay Performance (Average IC50, μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of anchorage-independent growth of tumor cells by IT-62-B, a new anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BMS-214662 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation, most notably members of the Ras superfamily of small GTPases.[1] By inhibiting farnesyltransferase, BMS-214662 disrupts the proper localization and function of these proteins, leading to the induction of apoptosis in a broad range of human tumor cells.[1] More recent research has also identified a novel mechanism of action for BMS-214662 as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to inhibition of nuclear export and cell death. Preclinical studies have demonstrated significant antitumor activity of BMS-214662 in various human tumor xenograft models, highlighting its potential as a therapeutic agent for cancer.[1]
These application notes provide detailed protocols for evaluating the in vivo efficacy of BMS-214662 in established animal models, specifically focusing on human tumor xenografts in immunocompromised mice. The protocols are based on methodologies reported in preclinical studies of BMS-214662 and other farnesyltransferase inhibitors.
Signaling Pathway of Farnesyltransferase Inhibition
The primary mechanism of action of BMS-214662 as a farnesyltransferase inhibitor involves the disruption of the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. For Ras to become fully active, it must undergo a series of post-translational modifications, the first of which is farnesylation. This process, catalyzed by farnesyltransferase, attaches a farnesyl group to the C-terminal CAAX motif of the Ras protein, enabling its anchoring to the inner surface of the cell membrane. Once at the membrane, Ras can be activated and engage with its downstream effectors. BMS-214662 competitively inhibits farnesyltransferase, preventing the farnesylation of Ras and other farnesylated proteins. This leads to the accumulation of unprocessed, cytosolic Ras that is unable to participate in downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Assessing Apoptosis Following BMS-214662 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a farnesyltransferase inhibitor that has demonstrated potent pro-apoptotic activity in various cancer cell lines.[1][2] Understanding the mechanisms by which BMS-214662 induces programmed cell death is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing apoptosis in cells treated with BMS-214662, focusing on key events in the apoptotic cascade. The methodologies described herein are essential for researchers investigating the efficacy and mechanism of action of this compound.
Recent studies have elucidated that BMS-214662 induces apoptosis through a multi-faceted mechanism. This includes the upregulation of the BH3-only protein PUMA, leading to the activation of pro-apoptotic proteins Bax and Bak.[1] Concurrently, a reduction in the anti-apoptotic protein Mcl-1 is observed.[1][3] These events culminate in the loss of mitochondrial membrane potential, cytochrome c release, and the activation of a caspase cascade, prominently featuring caspase-9 and caspase-3.[1][3][4] Interestingly, in some cell types, the general caspase inhibitor Z-VAD-fmk does not completely prevent cell death induced by BMS-214662, suggesting the involvement of caspase-independent mechanisms as well.[3] More recent findings have also identified BMS-214662 as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to cell death.[5]
This document outlines protocols for several widely accepted methods to quantify and characterize apoptosis, including Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine (B164497) externalization, TUNEL assays for DNA fragmentation, caspase activity assays, and Western blotting for the analysis of key apoptotic regulatory proteins.
Data Presentation
The following tables summarize representative quantitative data from various apoptosis assays performed on cancer cell lines treated with BMS-214662. These tables are intended to provide a clear and concise overview of the expected outcomes.
Table 1: Cell Viability and Apoptosis Induction by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| BMS-214662 | 0.1 | 80 ± 5 | 12 ± 3 | 8 ± 2 |
| BMS-214662 | 0.5 | 55 ± 6 | 25 ± 4 | 20 ± 3 |
| BMS-214662 | 1.0 | 30 ± 4 | 40 ± 5 | 30 ± 4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | < 5 |
| BMS-214662 | 0.5 | 35 ± 5 |
| BMS-214662 | 1.0 | 65 ± 8 |
| Positive Control (DNase I) | - | > 90 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 3: Caspase-3 Activity Assay
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Increase vs. Control) |
| Vehicle Control | 0 | 1.0 |
| BMS-214662 | 0.5 | 3.5 ± 0.4 |
| BMS-214662 | 1.0 | 7.2 ± 0.8 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 4: Relative Protein Expression Levels by Western Blot
| Treatment Group | Concentration (µM) | Relative Bax/Bcl-2 Ratio | Relative Cleaved PARP-1 Expression |
| Vehicle Control | 0 | 1.0 | 1.0 |
| BMS-214662 | 0.5 | 2.8 ± 0.3 | 4.1 ± 0.5 |
| BMS-214662 | 1.0 | 5.1 ± 0.6 | 8.5 ± 1.1 |
| Data are presented as mean ± standard deviation from three independent experiments, normalized to a loading control.[6] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.[8]
-
Prepare a stock solution of BMS-214662 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in complete culture medium.
-
Add the BMS-214662 solutions to the respective wells. Include a vehicle control well treated with the same concentration of the solvent.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well and transfer them to a flow cytometry tube.
-
For adherent cells, carefully detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect the cells in a flow cytometry tube.[8]
-
-
Staining:
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.[7]
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Analysis:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[11][12]
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1-0.5%) or Proteinase K (20 µg/mL)[11]
-
DNase I (for positive control)[11]
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation and Fixation:
-
Treat cells with BMS-214662 as described in the Annexin V protocol.
-
Harvest and wash the cells.
-
Fix the cells in 4% paraformaldehyde in PBS for 30 minutes at room temperature.[12]
-
-
Permeabilization:
-
TdT Labeling Reaction:
-
Detection and Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP or anti-BrdU antibody).
-
Counterstain with a nuclear stain like DAPI if desired.[12]
-
Analyze the samples by fluorescence microscopy or flow cytometry.[13]
-
Controls: Prepare a positive control by treating a sample with DNase I and a negative control by omitting the TdT enzyme.[11]
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[14] The assay utilizes a specific peptide substrate for the caspase that is conjugated to a chromophore or fluorophore.[15] Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD substrate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Lysis:
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
Add 50-200 µg of protein per well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.[15]
-
Prepare a Reaction Mix containing 2X Reaction Buffer and DTT.[15]
-
Add 50 µL of the Reaction Mix to each sample.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).[15]
-
-
Measurement:
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (e.g., Bax, Bcl-2, Mcl-1) and caspase substrates like PARP-1.[17][18]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Mcl-1, anti-cleaved PARP-1, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with BMS-214662 and harvest.
-
Lyse the cells in RIPA buffer with inhibitors.[19]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an ECL detection reagent and capture the chemiluminescent signal.[19]
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate the signaling pathway of BMS-214662-induced apoptosis and a general experimental workflow for its assessment.
Caption: Signaling pathway of BMS-214662-induced apoptosis.
Caption: General workflow for assessing apoptosis after BMS-214662 treatment.
References
- 1. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in myeloma cells through PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. clyte.tech [clyte.tech]
- 12. assaygenie.com [assaygenie.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols: BMS-214662 Hydrochloride for Studying TRIM21-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 hydrochloride has been identified as a potent molecular glue that induces the degradation of specific cellular proteins through the E3 ubiquitin ligase TRIM21.[1][2] Originally developed as a farnesyltransferase inhibitor, recent studies have repurposed BMS-214662 as a chemical tool to probe the biology of TRIM21 and the degradation of nucleoporin proteins.[2][3] This document provides detailed application notes and experimental protocols for utilizing BMS-214662 to study TRIM21-mediated protein degradation, with a focus on its effects on nucleoporins.
Mechanism of Action: BMS-214662 acts as a molecular glue, facilitating a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[2][4] This induced proximity leads to the ubiquitination of NUP98 and other associated nucleoporins by TRIM21, targeting them for degradation by the proteasome.[2] The cytotoxic effects of BMS-214662 are strongly dependent on the expression levels of TRIM21, making it a valuable tool for studying the ubiquitin-proteasome system and targeted protein degradation.[1][2]
Data Presentation
Table 1: Cytotoxicity of BMS-214662 in Wild-Type vs. TRIM21 Knockout (KO) Cell Lines
| Cell Line | Genotype | BMS-214662 EC50 | Reference |
| Jurkat | Wild-Type | ~100-200 nM | [1] |
| Jurkat | TRIM21 KO | > 50 µM (>100-fold increase) | [1] |
| OCI-AML-3 | Wild-Type | ~100-200 nM | [1] |
| OCI-AML-3 | TRIM21 KO | > 50 µM (>100-fold increase) | [1] |
| A549 | Wild-Type | ~1 µM | |
| A549 | TRIM21 KO | Partial resistance |
Table 2: Nucleoporins Degraded by BMS-214662 in a TRIM21-Dependent Manner
| Degraded Nucleoporin | Cell Line | Fold Change (Treated vs. Control) | Reference |
| NUP214 | OCI-AML-3 | Significant reduction | [1] |
| NUP88 | OCI-AML-3 | Significant reduction | [1] |
| NUP98 | OCI-AML-3 | Significant reduction | [1] |
| NUP35 | A549 | Significant depletion | |
| NUP155 | A549 | Significant depletion |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of BMS-214662 and a typical experimental workflow for its use.
Caption: Mechanism of BMS-214662 action.
Caption: A typical experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of BMS-214662 and to assess the dependence of this cytotoxicity on TRIM21.
Materials:
-
Wild-type and TRIM21 KO cancer cell lines (e.g., Jurkat, OCI-AML-3, A549)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. For suspension cells like Jurkat and OCI-AML-3, seed directly. For adherent cells like A549, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of BMS-214662 in culture medium. Add the desired concentrations of BMS-214662 to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the DMSO control wells.
-
Plot the normalized viability against the log concentration of BMS-214662.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Nucleoporin Degradation
This protocol is used to detect the degradation of specific nucleoporins following treatment with BMS-214662.
Materials:
-
Wild-type and TRIM21 KO cells
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib) and E1 ubiquitin-activating enzyme inhibitor (e.g., TAK-243) as controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against NUP98, NUP214, NUP88, TRIM21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of BMS-214662 for different time points (e.g., 4, 8, 12 hours). Include DMSO, Bortezomib, and TAK-243 controls.
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Global Proteomics Analysis
This protocol provides a general workflow for identifying the full spectrum of proteins degraded by BMS-214662 in a TRIM21-dependent manner.
Materials:
-
Wild-type and TRIM21 KO cells
-
This compound
-
Urea (B33335) lysis buffer (8 M urea in 50 mM Tris-HCl, pH 8.0)
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction cartridges
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Treat wild-type and TRIM21 KO cells with BMS-214662 or DMSO for a specified time (e.g., 4 hours).
-
Harvest and lyse cells in urea lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform in-solution tryptic digestion of the proteins overnight at 37°C.
-
Desalt the resulting peptide mixtures using C18 cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in BMS-214662-treated wild-type cells compared to treated TRIM21 KO cells and DMSO controls.
-
Generate volcano plots to visualize differentially expressed proteins.
-
Conclusion
This compound is a powerful chemical probe for investigating the TRIM21-mediated degradation pathway. The protocols outlined in this document provide a framework for researchers to study the effects of this molecular glue on cell viability and the degradation of nucleoporins and other potential substrates. These studies will contribute to a deeper understanding of targeted protein degradation and may inform the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoporins are degraded via upregulation of ESCRT-III/Vps4 complex in Drosophila models of C9-ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-214662 hydrochloride solubility issues and solutions
Welcome to the technical support center for BMS-214662 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on its solubility characteristics.
Introduction
BMS-214662 is a potent, cell-permeable farnesyltransferase inhibitor (FTI) that has demonstrated significant anti-tumor and apoptotic activity.[1][2] Originally developed to block the farnesylation of Ras proteins essential for their membrane localization and function, recent studies have uncovered a novel mechanism of action.[1][3] BMS-214662 also functions as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to mediate the degradation of multiple nucleoporin proteins, which inhibits nuclear export and leads to cell death.[4][5][6]
A primary technical challenge in working with this compound is its poor aqueous solubility. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you overcome these issues and achieve reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO at concentrations of 100 mg/mL (204.24 mM) or greater.[1] For best results, use a new, unopened bottle of anhydrous (hygroscopic) DMSO, as absorbed water can significantly impact solubility.[1]
Q2: Can I dissolve this compound in other solvents like water, PBS, or ethanol (B145695)?
A2: Dissolving this compound directly in aqueous buffers like water or PBS is not recommended due to its very low solubility, which will likely result in an insoluble suspension. While data on its direct solubility in ethanol is limited, it is generally not used for creating primary stock solutions. For cell culture applications, a concentrated DMSO stock should be prepared first and then diluted into your aqueous experimental medium.
Q3: My this compound precipitated after I diluted my DMSO stock into my cell culture medium. Why did this happen and how can I prevent it?
A3: This is a common issue known as "crashing out" and occurs because the compound is not soluble in the aqueous environment of the culture medium. When the concentrated DMSO stock is added, the local concentration of the drug exceeds its solubility limit in the medium, causing it to precipitate. To prevent this, it is crucial to:
-
Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent toxicity.[7]
-
Add the DMSO stock to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion.
-
Perform serial dilutions to gradually lower the concentration of both the compound and the DMSO.
-
Pre-warm the culture medium to 37°C before adding the compound.
Q4: How should I store stock solutions of this compound?
A4: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q5: What is the established mechanism of action for BMS-214662?
A5: BMS-214662 has a dual mechanism of action. It is a potent inhibitor of farnesyltransferase (FTase), which prevents the post-translational farnesylation of proteins like Ras, thereby inhibiting their function.[1][2] Additionally, it acts as a molecular glue, inducing TRIM21-mediated ubiquitination and subsequent proteasomal degradation of nucleoporins, leading to the inhibition of nuclear export and apoptosis.[4][5]
Quantitative Data Summary
The following table summarizes the known solubility properties of BMS-214662.
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | ≥ 100 mg/mL | ≥ 204.24 mM | Use of new, anhydrous DMSO is critical for achieving maximum solubility. | [1] |
| Water | Insoluble | N/A | Not recommended as a primary solvent. | General Knowledge |
| Ethanol | Poorly Soluble | N/A | Not recommended as a primary solvent. Data is limited. | [7] |
| PBS (pH 7.2) | Insoluble | N/A | Not recommended as a primary solvent. | General Knowledge |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. The compound does not fully dissolve in DMSO. | 1. The DMSO has absorbed water (hygroscopic).2. The concentration is too high for the volume of solvent used.3. Insufficient mixing. | 1. Use a fresh, unopened vial of high-purity, anhydrous DMSO.2. Re-calculate and confirm the required solvent volume.3. Gently warm the solution (to 37°C) and vortex for several minutes to aid dissolution. |
| 2. A precipitate forms immediately upon dilution of the DMSO stock into aqueous media. | 1. Poor aqueous solubility of the compound.2. Final concentration of the compound is above its solubility limit in the aqueous medium.3. Inadequate mixing upon dilution. | 1. This is expected behavior. Follow the detailed dilution protocol below.2. Ensure the final concentration in your experiment is achievable. You may need to perform a solubility test in your specific medium.3. Add the stock solution dropwise into the medium while vortexing vigorously to ensure rapid dispersion. |
| 3. A fine precipitate or crystals appear in the cell culture plate after a period of incubation. | 1. The compound is precipitating out of the medium over time.2. The temperature change from room temp to 37°C affected stability.3. Evaporation from the culture plate has increased the compound's effective concentration.4. Interaction with serum proteins or other media components. | 1. Lower the final experimental concentration of BMS-214662.2. Always use pre-warmed (37°C) media for dilutions.3. Ensure proper humidification in the incubator to prevent evaporation.[8]4. Consider reducing the serum percentage if possible, or test different media formulations. |
| 4. Inconsistent experimental results or lower-than-expected potency. | 1. Inaccurate concentration due to incomplete dissolution or precipitation.2. Degradation of the compound from improper storage or multiple freeze-thaw cycles. | 1. Visually inspect your stock and working solutions for any precipitate before each use. If precipitate is seen, gently warm and vortex to redissolve.2. Aliquot stock solutions after preparation to minimize freeze-thaw cycles and store at -80°C for long-term stability.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 489.04 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and vortex mixer
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 50 mM stock, weigh 24.45 mg.
-
Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 500 µL of DMSO.
-
Cap the tube tightly and vortex for 2-5 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).
Protocol 2: Dilution of DMSO Stock for Cell Culture Experiments
Objective: To prepare a final working concentration of 10 µM BMS-214662 in a cell culture well containing 1 mL of medium, with a final DMSO concentration of 0.1%.
Methodology:
-
Thaw one aliquot of the 50 mM stock solution at room temperature.
-
Prepare an Intermediate Dilution: In a sterile microcentrifuge tube, add 2 µL of the 50 mM stock solution to 98 µL of pre-warmed (37°C) sterile cell culture medium. Vortex immediately and vigorously for 10-15 seconds. This creates a 1 mM intermediate solution in 2% DMSO.
-
Prepare the Final Working Solution: Add 10 µL of the 1 mM intermediate solution to a tube containing 990 µL of pre-warmed cell culture medium. Mix thoroughly by pipetting or gentle vortexing. This creates the final 10 µM working solution.
-
Remove the existing medium from your cells and add 1 mL of the final 10 µM working solution to the well. The final DMSO concentration will be approximately 0.02%, which is well below toxic levels.
Visualizations
Signaling Pathways of BMS-214662
Caption: Dual mechanisms of action for BMS-214662.
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing BMS-214662 solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing BMS-214662 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BMS-214662 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-214662?
A1: BMS-214662 has a dual mechanism of action. It is a potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins, including Ras GTPases.[1][2] By inhibiting farnesylation, BMS-214662 prevents the localization and function of these proteins at the cell membrane, thereby disrupting downstream signaling pathways involved in cell growth and proliferation.[1][2] More recently, BMS-214662 has also been identified as a molecular glue that induces the proteasomal degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21.[3] This leads to the inhibition of nuclear export and contributes to its potent apoptotic effects.[3]
Q2: What is a good starting concentration for my in vitro experiments?
A2: A good starting concentration for BMS-214662 depends on the cell line and the specific assay. For cytotoxicity assays, a common starting point is in the low micromolar range (e.g., 0.1 µM to 10 µM). For mechanism-based assays, such as inhibiting farnesylation of the biomarker HDJ-2, concentrations below 1 µM have been shown to be effective.[4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup. Please refer to the quantitative data tables below for reported IC50 and EC50 values in various cell lines.
Q3: How should I prepare and store BMS-214662 stock solutions?
A3: BMS-214662 is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability.[1] When preparing your working concentrations, dilute the DMSO stock solution directly into your pre-warmed cell culture medium.[6][7] It is crucial to ensure that the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells, typically between 0.1% and 0.5%.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is the anti-tumor activity of BMS-214662 dependent on the Ras mutation status of the cancer cells?
A4: No, the anti-tumor activity of BMS-214662 is not strictly dependent on the presence of Ras mutations.[9][10] While it effectively inhibits the processing of H-Ras, its broad-spectrum cytotoxicity is attributed to its ability to induce apoptosis through mechanisms that can be independent of Ras signaling.[11][12] This includes its recently discovered activity as a molecular glue that leads to the degradation of nucleoporins.[3]
Quantitative Data
The following tables summarize the reported in vitro potency of BMS-214662 across various assays and cell lines.
Table 1: Farnesyltransferase Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| H-Ras | Enzymatic Assay | 1.3 | [1] |
| K-Ras | Enzymatic Assay | 8.4 | [1] |
Table 2: Cytotoxicity (IC50/EC50 Values)
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (µM) | Incubation Time | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Cell Viability Assay | ~0.1 | 24h | [3] |
| Jurkat | Acute T-cell Leukemia | Cell Viability Assay | >100-fold increase in TRIM21 KO | 24h | [3] |
| HCT-116 | Colon Carcinoma | Cytotoxicity Assay | Not specified | 72h | [13] |
| A2780 | Ovarian Carcinoma | Cytotoxicity Assay | Not specified | 72h | [13] |
| MiaPaCa-2 | Pancreatic Carcinoma | Cytotoxicity Assay | Not specified | 72h | [13] |
| Calu-1 | Lung Carcinoma | Cytotoxicity Assay | Not specified | 72h | [13] |
| B-CLL Cells | B-cell Chronic Lymphocytic Leukemia | Apoptosis Induction | <1 | Not specified | [4] |
Experimental Protocols
Protocol 1: Anchorage-Independent Growth (Soft Agar (B569324) Assay)
This assay assesses the effect of BMS-214662 on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
BMS-214662
-
DMSO (sterile)
-
Complete cell culture medium
-
2X complete cell culture medium
-
Noble Agar
-
Sterile water
-
6-well plates
-
Cancer cell line of interest
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1% Noble Agar solution in sterile water and autoclave.
-
Melt the 1% agar and cool to 42°C in a water bath.
-
Warm 2X complete medium to 42°C.
-
Mix equal volumes of the 1% agar and 2X complete medium to get a final concentration of 0.5% agar in 1X complete medium.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
-
Prepare Top Agar Layer with Cells and BMS-214662:
-
Prepare a 0.6% Noble Agar solution and cool to 42°C.
-
Trypsinize and count your cells. Prepare a cell suspension in 1X complete medium at a density that will result in the desired number of cells per well (e.g., 5,000 cells/well).
-
Prepare different concentrations of BMS-214662 in complete medium at 2X the final desired concentration. Include a vehicle control (DMSO).
-
In separate tubes for each condition, mix the cell suspension, the 2X BMS-214662 solution (or vehicle), and the 0.6% agar solution in a 1:1:1 ratio. The final agar concentration will be 0.3%.
-
Quickly layer 1.5 mL of the cell/agar/compound mixture on top of the solidified base agar.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of BMS-214662 or vehicle.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol (B129727) for 1 hour.
-
Count the number of colonies using a microscope.
-
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells following treatment with BMS-214662.[14][15]
Materials:
-
BMS-214662
-
DMSO (sterile)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of BMS-214662 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
Include positive (e.g., staurosporine) and negative (untreated) controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot for HDJ-2 Farnesylation
This protocol is used to assess the inhibitory effect of BMS-214662 on farnesyltransferase activity by observing the mobility shift of the chaperone protein HDJ-2.[4][16] Unfarnesylated HDJ-2 migrates slower than its farnesylated counterpart.
Materials:
-
BMS-214662
-
DMSO (sterile)
-
Complete cell culture medium
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of BMS-214662 and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HDJ-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Probe for a loading control to ensure equal protein loading.
-
-
Analysis:
-
Look for the appearance of a slower-migrating band (unfarnesylated HDJ-2) and a decrease in the faster-migrating band (farnesylated HDJ-2) with increasing concentrations of BMS-214662.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of BMS-214662 | - Incorrect concentration used.- Compound degradation.- Cell line is resistant.- Insufficient incubation time. | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage of the compound and prepare fresh dilutions.- Verify the sensitivity of your cell line to farnesyltransferase inhibitors or TRIM21-mediated degradation.- Optimize the incubation time for your specific assay. |
| High background cytotoxicity in vehicle control | - DMSO concentration is too high. | - Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤0.5%).- Perform a DMSO toxicity curve for your specific cell line. |
| Precipitation of BMS-214662 in culture medium | - Poor solubility at the working concentration. | - Ensure the stock solution is fully dissolved in DMSO before diluting in medium.- Prepare fresh dilutions for each experiment.- Pre-warm the culture medium to 37°C before adding the BMS-214662 stock solution.- Vortex gently while adding the stock solution to the medium. |
| Inconsistent results between experiments | - Variation in cell density.- Inconsistent incubation times.- Variability in compound dilution. | - Standardize cell seeding density and ensure consistent confluency at the start of each experiment.- Maintain consistent incubation times.- Prepare fresh dilutions of BMS-214662 for each experiment from a reliable stock. |
| No shift in HDJ-2 band in Western blot | - Insufficient concentration of BMS-214662.- Insufficient incubation time.- Poor antibody quality. | - Increase the concentration of BMS-214662.- Increase the incubation time.- Use a validated antibody for HDJ-2 that is known to detect both farnesylated and unfarnesylated forms. |
Signaling Pathway Diagrams
Below are diagrams illustrating the two known mechanisms of action of BMS-214662.
Caption: Inhibition of Farnesyltransferase by BMS-214662.
Caption: TRIM21-Mediated Degradation of Nucleoporins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. genome.gov [genome.gov]
Preclinical Safety Profile of BMS-214662 in Animal Studies: A Technical Overview
BMS-214662, a potent and selective farnesyltransferase inhibitor (FTI), has demonstrated significant antitumor activity in preclinical animal models. While detailed public records of comprehensive toxicology studies are limited, the available information suggests a generally favorable safety profile in animals at therapeutically effective doses. This document provides a technical support overview for researchers, scientists, and drug development professionals, summarizing the known information regarding the side effects of BMS-214662 in animal studies and offering guidance for experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of BMS-214662 in animal studies?
A1: Specific, quantitative data on the common side effects of BMS-214662 in animal studies are not extensively detailed in publicly available literature. However, preclinical studies have suggested that farnesyltransferase inhibitors as a class exhibit a notable lack of toxicity to normal tissues in animal models. One study specifically mentioned that BMS-214662 produced curative responses in mice bearing certain human tumor xenografts without observable side effects. It is important to note that the absence of detailed public reports does not signify a complete lack of adverse effects. Standard preclinical toxicology assessments would have been conducted to support its progression to clinical trials.
Q2: Are there any dose-limiting toxicities reported for BMS-214662 in animals?
A2: Publicly accessible data does not specify dose-limiting toxicities for BMS-214662 in various animal species. Such information is typically contained within confidential preclinical toxicology reports submitted to regulatory agencies. In human Phase I clinical trials, dose-limiting toxicities included nausea, vomiting, and diarrhea. While not directly translatable, these findings may offer insights into potential gastrointestinal effects to monitor in animal studies at higher dose levels.
Q3: What animal species have been used in the preclinical safety assessment of BMS-214662?
A3: Preclinical antitumor efficacy studies have been conducted in mice.[1] Standard regulatory preclinical toxicology packages for small molecule drugs typically involve studies in at least one rodent (e.g., rat or mouse) and one non-rodent species (e.g., dog or non-human primate). However, specific details on the species used for the comprehensive safety assessment of BMS-214662 are not publicly available.
Troubleshooting Guide for In-Vivo Experiments
Researchers conducting in-vivo studies with BMS-214662 may encounter challenges related to tolerability and side effects. This guide provides troubleshooting suggestions for common issues.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weight Loss or Reduced Food/Water Intake | - Drug-related gastrointestinal distress- General malaise | - Monitor food and water consumption daily.- Consider providing palatable, high-calorie supplemental food.- Evaluate for signs of nausea or diarrhea.- If significant weight loss persists, consider dose reduction or a different administration schedule. |
| Lethargy or Reduced Activity | - General toxicity- Sedative effects (though BMS-214662 is described as a non-sedating benzodiazepine (B76468) derivative) | - Perform regular behavioral assessments.- Ensure proper housing and enrichment to encourage normal activity.- Correlate the onset and duration of lethargy with the timing of drug administration. |
| Skin or Coat Abnormalities | - Potential off-target effects- Dehydration | - Conduct regular visual inspection of the skin and fur.- Ensure adequate hydration.- If lesions develop, consult with a veterinarian for dermatological assessment. |
Experimental Protocols and Methodologies
While specific toxicology study protocols for BMS-214662 are not public, a general approach for conducting a repeat-dose toxicity study in rodents, a standard component of preclinical safety assessment, is outlined below. This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.
Generalized Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Animal Model: Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Group Size: Typically 10 animals per sex per group.
-
Dose Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Low dose.
-
Mid dose.
-
High dose (selected to induce observable toxicity but not significant mortality).
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Parameters Monitored:
-
Clinical Observations: Daily for signs of toxicity, morbidity, and mortality.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Clinical Pathology (Hematology and Clinical Chemistry): At termination.
-
Urinalysis: At termination.
-
-
Terminal Procedures:
-
Necropsy of all animals.
-
Organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues.
-
Signaling Pathway and Experimental Workflow
BMS-214662 is an inhibitor of farnesyltransferase, a key enzyme in the post-translational modification of several proteins, most notably those in the Ras superfamily. Inhibition of this pathway is the primary mechanism of its antitumor activity.
References
Why is BMS-214662 not inducing apoptosis in my cell line?
This technical support guide is designed for researchers, scientists, and drug development professionals who are using BMS-214662 and encountering a lack of apoptotic response in their cell lines. This resource provides troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: Why is my cell line not undergoing apoptosis upon treatment with BMS-214662?
A lack of apoptosis in response to BMS-214662 can stem from several factors, ranging from the intrinsic characteristics of your cell line to experimental conditions. Key reasons include:
-
Low or absent TRIM21 expression: Recent studies have identified a novel mechanism of action for BMS-214662 as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to cell death.[1][2][3] Cell lines with low or undetectable levels of TRIM21 are resistant to this cytotoxic effect.[1]
-
Cell-specific resistance mechanisms: Your cell line may possess intrinsic or acquired resistance to farnesyltransferase inhibitors (FTIs). This can include mutations in the farnesyltransferase enzyme or the ability to utilize alternative protein prenylation pathways, such as geranylgeranylation.[4][5][6]
-
Suboptimal experimental conditions: The concentration of BMS-214662, incubation time, or the health and confluence of your cells can significantly impact the apoptotic response.
-
Issues with the apoptosis assay: The method used to detect apoptosis might not be sensitive enough, or the timing of the assay may be off, missing the apoptotic window.[7][8]
Q2: What is the primary mechanism of action for BMS-214662-induced apoptosis?
BMS-214662 has a dual mechanism of action that can lead to apoptosis:
-
Farnesyltransferase Inhibition: As a potent farnesyltransferase inhibitor (FTI), BMS-214662 blocks the farnesylation of proteins, including Ras, which is crucial for their localization to the cell membrane and downstream signaling.[9][10] This disruption of Ras signaling can trigger apoptosis.
-
TRIM21-Mediated Nucleoporin Degradation: BMS-214662 acts as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to target and degrade multiple nucleoporin proteins.[1][2][3] This leads to the inhibition of nuclear export and ultimately, cell death.[1] The cytotoxic effects of BMS-214662 are strongly correlated with high TRIM21 expression.[1][3]
Downstream of these initial events, BMS-214662-induced apoptosis involves the upregulation of the BH3-only protein PUMA, activation of the pro-apoptotic proteins Bax and Bak, reduction of the anti-apoptotic protein Mcl-1, loss of mitochondrial membrane potential, and activation of caspases 9 and 3.[11][12]
Q3: What are the recommended working concentrations and incubation times for BMS-214662?
The effective concentration of BMS-214662 can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Low micromolar concentrations (<1 µM) have been shown to be effective in some cell lines.[12] Incubation times for observing apoptosis can range from 20 hours to several days, depending on the cell line and the concentration of the compound used.
Troubleshooting Guide
If you are not observing apoptosis in your cell line after treatment with BMS-214662, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Parameters
Before investigating complex biological reasons, ensure your experimental setup is optimal.
-
Compound Integrity: Confirm the quality and concentration of your BMS-214662 stock solution. Improper storage can lead to degradation. BMS-214662 stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[9]
-
Cell Health and Confluence: Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent, as this can affect their response to treatment.[8]
-
Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a wide range of BMS-214662 concentrations. Also, conduct a time-course experiment to identify the optimal window for apoptosis detection.
Step 2: Assess the Apoptosis Detection Method
The choice and execution of your apoptosis assay are critical.
-
Use a Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to validate your assay.
-
Multiple Assays: Apoptosis is a dynamic process. Consider using multiple assays that measure different stages of apoptosis (e.g., Annexin V for early-stage, caspase activity for mid-stage, and TUNEL for late-stage).[7][13]
-
Proper Staining and Analysis: Review your staining protocol for potential errors, such as incorrect reagent concentrations or inadequate washing.[7] Ensure your flow cytometer or microscope settings are correctly calibrated.[8]
Step 3: Investigate Cell Line-Specific Factors
If your experimental parameters and apoptosis assays are sound, the issue may lie within the biology of your cell line.
-
Check TRIM21 Expression: Given the recently discovered mechanism of BMS-214662, the expression level of TRIM21 is a critical determinant of sensitivity.[1][2][3]
-
Action: Measure TRIM21 mRNA levels by RT-qPCR or protein levels by Western blot. If TRIM21 expression is low or absent, your cell line is likely resistant to this cytotoxic mechanism of BMS-214662.
-
-
Evaluate Farnesyltransferase Activity: To confirm that BMS-214662 is inhibiting its primary target in your cells, assess the farnesylation status of a known substrate like HDJ-2 or H-Ras. A lack of inhibition may suggest a cell permeability issue or rapid drug efflux.
-
Consider Alternative Prenylation: Some cell lines can bypass farnesyltransferase inhibition by utilizing geranylgeranyltransferase I (GGT-I) to prenylate proteins like K-Ras and N-Ras.[5]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (H-Ras Farnesylation) | 1.3 nM | - | [9] |
| IC50 (K-Ras Farnesylation) | 8.4 nM | - | [9] |
| EC50 (Anchorage-Independent Growth) | 170 nM | HCT-116 | [9] |
| Effective Concentration (Apoptosis Induction) | < 1 µM | B-CLL cells | [12] |
| EC50 (Cytotoxicity in TRIM21 KO vs WT) | >100-fold increase in KO | Jurkat, OCI-AML-3 | [1] |
Experimental Protocols
Protocol 1: Western Blot for TRIM21 Expression
-
Cell Lysis: Harvest untreated cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRIM21 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed your cells and treat them with BMS-214662 at various concentrations and for different durations. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300-400 x g for 5-10 minutes at 4°C.[7]
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathways
Caption: BMS-214662 induced apoptosis signaling pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of apoptosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in myeloma cells through PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of BMS-214662
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the bioavailability of the farnesyltransferase inhibitor, BMS-214662, for in vivo studies.
Introduction to BMS-214662
BMS-214662 is a potent and selective inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting this enzyme, BMS-214662 disrupts Ras signaling pathways implicated in cancer cell proliferation and survival. Preclinical studies have demonstrated its broad-spectrum anti-tumor activity, including efficacy when administered orally (p.o.).[1] However, like many small molecule inhibitors, achieving optimal oral bioavailability for in vivo experiments can be a significant challenge. This guide will address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-214662?
BMS-214662 is a farnesyltransferase inhibitor (FTI). It blocks the farnesylation of proteins like Ras, which is a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell growth and proliferation.[1]
Q2: Has BMS-214662 been used in in vivo studies?
Yes, BMS-214662 has been evaluated in both preclinical animal models and human clinical trials.[2] In preclinical studies, it has been administered both parenterally and orally, demonstrating anti-tumor activity.
Q3: What are the known pharmacokinetic properties of BMS-214662?
Human clinical trial data from intravenous (IV) administration indicates that BMS-214662 has a relatively short biological half-life of approximately 1.55 hours.[3] This suggests that for sustained in vivo efficacy, formulation strategies that prolong exposure may be beneficial.
Troubleshooting Guide for Low Bioavailability
Researchers may encounter issues with low or variable bioavailability of BMS-214662 in their in vivo experiments. This can manifest as a lack of expected therapeutic effect or inconsistent results between study animals. The primary suspect for these issues is often poor oral absorption, which can be attributed to low aqueous solubility and/or inadequate permeability.
Problem: Poor and/or inconsistent efficacy of orally administered BMS-214662.
This is a common challenge for compounds with low water solubility. The following troubleshooting steps and formulation strategies can help improve the oral bioavailability of BMS-214662.
Step 1: Physicochemical Characterization
A critical first step is to understand the physicochemical properties of your specific batch of BMS-214662.
-
Aqueous Solubility: While specific public data on the aqueous solubility of BMS-214662 is limited, as a benzodiazepine (B76468) derivative, it is anticipated to have low water solubility. Experimentally determine the solubility of your compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Permeability: Assess the permeability of BMS-214662 using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. This will help determine if absorption is limited by solubility, permeability, or both.
Step 2: Formulation Strategies to Enhance Solubility and Dissolution
Based on the physicochemical properties, select an appropriate formulation strategy. Below are several approaches, starting from the simplest to the more complex.
For early-stage preclinical studies, using a co-solvent system is a rapid and straightforward approach.
-
Rationale: Co-solvents increase the solubility of hydrophobic compounds in aqueous solutions.
-
Common Co-solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 or 400 (PEG300/400)
-
Propylene glycol (PG)
-
Ethanol
-
N,N-Dimethylacetamide (DMA)
-
-
Considerations: The concentration of organic co-solvents should be kept to a minimum to avoid toxicity in animals. For example, the proportion of DMSO in the final dosing solution should ideally be kept low.
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.
-
Rationale: The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule can host the lipophilic BMS-214662 molecule, while the hydrophilic exterior improves its solubility in water.
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Advantages: Generally well-tolerated and can significantly increase the aqueous solubility of guest molecules.
Lipid-based formulations can improve the oral absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing the body's natural lipid absorption pathways.
-
Types of Lipid-Based Formulations:
-
Oil Solutions: Simple solutions in digestible oils (e.g., corn oil, sesame oil, peanut oil).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This increases the surface area for drug absorption.
-
-
Advantages: Can significantly enhance the bioavailability of highly lipophilic compounds.
For more advanced formulation development, creating an amorphous solid dispersion can substantially improve the dissolution rate and apparent solubility.
-
Rationale: By dispersing the crystalline drug in a polymeric carrier in an amorphous state, the energy barrier for dissolution is lowered.
-
Common Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS)
-
-
Preparation Methods: Spray drying or hot-melt extrusion.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
This protocol provides a general guideline. The specific ratios of co-solvents may need to be optimized based on the solubility of your BMS-214662 batch.
-
Objective: To prepare a 10 mg/mL solution of BMS-214662 in a vehicle suitable for oral gavage in mice.
-
Materials:
-
BMS-214662 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
-
-
Procedure:
-
Weigh the required amount of BMS-214662.
-
Add a minimal amount of DMSO to dissolve the BMS-214662 completely (e.g., 10% of the final volume). Use gentle vortexing or sonication if necessary.
-
Add PEG400 to the solution (e.g., 40% of the final volume) and mix thoroughly.
-
Slowly add the saline or water to the desired final volume while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or decreasing the final drug concentration.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare a 10 mg/mL solution of BMS-214662 using HP-β-CD for improved aqueous solubility.
-
Materials:
-
BMS-214662 powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection
-
-
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in water. Stir until the cyclodextrin is fully dissolved.
-
Slowly add the BMS-214662 powder to the HP-β-CD solution while stirring.
-
Continue to stir the mixture at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating (e.g., to 40-50°C) can sometimes facilitate this process.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles before administration.
-
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic data for BMS-214662.
Table 1: In Vitro Inhibitory Potency of BMS-214662
| Target | IC₅₀ (nM) |
| H-Ras Farnesylation | 1.3 |
| K-Ras Farnesylation | 8.4 |
Data sourced from MedchemExpress.[1]
Table 2: Intravenous Pharmacokinetic Parameters of BMS-214662 in Humans
| Parameter | Value |
| Biological Half-life (t½) | 1.55 ± 0.27 h |
| Total Body Clearance | 21.8 ± 10.8 L/h/m² |
| Apparent Volume of Distribution (Vd) | 31.5 ± 12.9 L/m² |
| Mean Maximum Plasma Concentration (Cmax) at 200 mg/m² | 6.57 ± 2.94 µg/mL |
Data from a Phase I clinical trial of a 1-hour intravenous infusion.[3]
Visualizations
References
Managing off-target effects of farnesyltransferase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of farnesyltransferase inhibitors (FTIs) during their experiments.
Troubleshooting Guides
This section offers step-by-step guidance for common issues encountered during FTI experiments.
Q1: My cells exhibit unexpected toxicity at concentrations where the FTI should be selective. How can I determine if this is an off-target effect?
A1: Unexplained cytotoxicity is a common challenge. This guide will help you dissect whether the observed toxicity is due to the intended inhibition of farnesyltransferase (on-target) or unintended interactions with other cellular components (off-target).
Troubleshooting Workflow:
-
Confirm On-Target Farnesyltransferase Inhibition:
-
Perform a Western blot to check for the accumulation of the unprocessed, non-farnesylated form of a known farnesyltransferase substrate, such as HDJ-2 or Ras. A shift in the molecular weight of these proteins indicates successful on-target activity.
-
-
Evaluate Cell Viability with Multiple Assays:
-
Different cytotoxicity assays measure different cellular parameters. Using assays with distinct mechanisms can help identify assay-specific interference from the FTI. For example, compare results from a metabolic assay (e.g., MTT, MTS) with a membrane integrity assay (e.g., Trypan Blue exclusion, LDH release).
-
-
Perform a Genetic Rescue Experiment:
-
If the toxicity is on-target, expressing a farnesylation-independent, constitutively active form of a key downstream effector (e.g., a myristoylated and thus membrane-bound Ras) should rescue the cells from the FTI-induced phenotype.
-
-
Assess Off-Target Pathway Activation:
-
Use Western blotting to probe key signaling nodes that are common off-targets. For example, check the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.
-
Logical Workflow for Troubleshooting Unexpected Toxicity
Caption: Troubleshooting decision tree for unexpected FTI-induced toxicity.
Q2: The FTI is not showing the expected efficacy, even at high concentrations. What are the potential reasons?
A2: A lack of efficacy can be frustrating. This guide explores common reasons for FTI resistance and how to investigate them.
Troubleshooting Workflow:
-
Verify FTI Activity:
-
First, confirm that your FTI is active by performing an in vitro farnesyltransferase activity assay. This will rule out issues with the compound itself.
-
-
Check for Alternative Prenylation:
-
K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when farnesyltransferase is inhibited.[1]
-
To test this, co-treat your cells with the FTI and a GGTase I inhibitor (GGTI). If the combination is effective, alternative prenylation is the likely resistance mechanism.
-
-
Investigate Farnesyltransferase Mutations:
-
Acquired resistance can arise from mutations in the farnesyltransferase enzyme that prevent FTI binding. While less common in short-term experiments, this is a possibility. Sequencing the farnesyltransferase subunits (FNTA and FNTB) can identify such mutations.
-
Logical Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting decision tree for lack of FTI efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of farnesyltransferase inhibitors?
A1: While developed to target Ras farnesylation, FTIs can affect other farnesylated proteins, leading to off-target effects.[2] These include:
-
Inhibition of other farnesylated proteins: Proteins such as RhoB, and the centromere-binding proteins CENP-E and CENP-F can be affected, leading to cell cycle arrest and apoptosis.[2]
-
Effects on other signaling pathways: Some FTIs can indirectly affect the PI3K/Akt/mTOR pathway.
-
Toxicity: Common toxicities observed in clinical trials include myelosuppression, gastrointestinal issues, and neurotoxicity.[3][4]
Q2: How do I choose the right FTI for my experiment?
A2: The choice of FTI depends on the specific research question. Consider the following:
-
Selectivity: Different FTIs have varying selectivity for farnesyltransferase over other enzymes like GGTase I. For example, Lonafarnib does not significantly inhibit GGTase I at concentrations up to 50 µM.
-
Potency: The IC50 values for different FTIs can vary. Refer to the data table below for a comparison of commonly used FTIs.
-
Known Off-Target Effects: Be aware of the known off-target profile of the FTI you choose. For instance, tipifarnib (B1682913) has been shown to inhibit P-glycoprotein (MDR1), which could be a confounding factor in drug resistance studies.[3]
Q3: Can FTIs be used in combination with other drugs?
A3: Yes, FTIs are often explored in combination therapies. Preclinical studies suggest that FTIs can have synergistic effects when combined with cytotoxic agents like paclitaxel (B517696) and radiation.[2] Combining FTIs with GGTIs can overcome resistance due to alternative prenylation, but this combination can also lead to increased toxicity.[5]
Data Presentation
Table 1: Comparative Potency of Common Farnesyltransferase Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 (Example) | Key Off-Target Considerations |
| Lonafarnib | Farnesyltransferase | 1.9 nM | 20.29 µM (SMMC-7721 cells, 48h)[6] | Minimal inhibition of GGTase I up to 50 µM. |
| Tipifarnib | Farnesyltransferase | 0.86 nM (lamin B farnesylation) | <0.5 µM (for P-glycoprotein inhibition in CCRF-CEM cells)[3] | Inhibits P-glycoprotein (MDR1).[3] |
| FTI-277 | Farnesyltransferase | 500 pM | 29.32 µM (MDA-MB-231 cells, 48h)[7] | ~100-fold selectivity over GGTase I.[8] |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This protocol is adapted from commercially available kits and is used to determine the enzymatic activity of farnesyltransferase in the presence of an inhibitor.[5][9]
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂)
-
FTI compound
-
Black, flat-bottom 96- or 384-well plate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Prepare serial dilutions of your FTI in the assay buffer.
-
In each well of the plate, add the FTI dilution. Include a vehicle-only control.
-
Add the farnesyltransferase enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Prepare a master mix of FPP and the dansylated peptide substrate in the assay buffer.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence again.
-
Calculate the percent inhibition for each FTI concentration relative to the vehicle control.
Protocol 2: Western Blot for On-Target FTI Activity (HDJ-2 Farnesylation)
This protocol allows for the visualization of on-target FTI activity by detecting the accumulation of unprenylated HDJ-2.
Materials:
-
Cell culture reagents
-
FTI compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the FTI at various concentrations for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate. An upward shift in the molecular weight of HDJ-2 indicates the accumulation of the unprocessed, unprenylated form.
Protocol 3: Cell Viability Assay (MTT)
This is a colorimetric assay to assess cell viability based on mitochondrial activity.
Materials:
-
Cell culture reagents
-
FTI compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FTI for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Ras-Raf-MEK-ERK and PI3K-Akt Signaling Pathways
Caption: Key signaling pathways affected by farnesyltransferase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decision Tree Output Troubleshooting [docs.tibco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with BMS-214662 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-214662 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins and other farnesylated proteins.[1] By inhibiting FTase, BMS-214662 prevents the localization and function of these proteins at the cell membrane, thereby impeding downstream signaling pathways involved in cell proliferation and survival.[1] More recent studies have revealed a second mechanism: BMS-214662 acts as a molecular glue, inducing the TRIM21-mediated proteasomal degradation of nucleoporins, which leads to the inhibition of nuclear transport and ultimately, apoptosis.[2][3][4] This dual action may contribute to its potent anti-tumor activity.
Q2: Is the cytotoxic effect of BMS-214662 dependent on the Ras mutation status of the cell line?
A2: Not necessarily. While BMS-214662 was developed to target Ras signaling, preclinical studies have shown that the presence of a mutant Ras oncogene is not a prerequisite for sensitivity to the compound.[5] It has demonstrated broad-spectrum activity against various human tumor cell lines with both wild-type and mutant Ras.[6][7] This suggests that its efficacy can be attributed to the inhibition of other farnesylated proteins or its TRIM21-mediated activity.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in water up to 20 mg/mL.[8] It is also slightly soluble in DMSO and methanol.[6] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[6] Stock solutions in solvent should be stored at -80°C for up to 6 months.
Troubleshooting Inconsistent Results
Issue 1: High variability in IC50 values across different experiments or cell lines.
This is a common challenge that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
Possible Cause 1: Compound Solubility and Stability
-
Recommendation: this compound has limited solubility in DMSO.[6] Ensure the compound is fully dissolved when preparing your stock solution. It is advisable to warm the solution gently and vortex. Prepare fresh dilutions from the stock for each experiment, as repeated freeze-thaw cycles can degrade the compound.
Possible Cause 2: Cell Line Characteristics
-
Recommendation: The cytotoxic effects of BMS-214662 can be cell-line specific.[5] The expression levels of farnesyltransferase and TRIM21 can vary between cell lines, which may influence their sensitivity.[2][9] It is important to ensure the consistency of the cell line passage number and to regularly check for mycoplasma contamination.
Possible Cause 3: Assay Conditions
-
Recommendation: The duration of treatment can significantly impact the observed IC50 value. Due to its dual mechanism, short-term exposure might primarily reflect FTase inhibition, while longer exposure could involve effects from nucleoporin degradation. Ensure that the treatment duration, cell seeding density, and assay readout method are consistent across experiments.
Issue 2: Observed biological effect does not correlate with the inhibition of Ras processing.
Possible Cause: TRIM21-Mediated Nucleoporin Degradation
-
Recommendation: If you observe potent apoptosis or cytotoxicity that cannot be explained by the inhibition of farnesylation of Ras or other known FTase substrates, it is possible that the TRIM21-mediated mechanism is predominant in your experimental system.[2][3] Consider performing experiments to assess the involvement of this pathway. This could include western blotting for key nucleoporins (e.g., NUP88, NUP98) to check for their degradation or using a cell line with TRIM21 knocked out as a negative control.
Quantitative Data Summary
The inhibitory concentration (IC50) of BMS-214662 can vary depending on the target and the cell line.
| Target/Cell Line | Ras Status | IC50 (µM) | Reference |
| Farnesyltransferase (enzyme assay) | N/A | 0.0013 | [6] |
| Geranylgeranyltransferase I (enzyme assay) | N/A | 1.9 | [6] |
| A2780 (human ovarian carcinoma) | Wild-Type | 0.04 | [6] |
| HCT116 (human colon carcinoma) | Mutant K-Ras | 0.06 | [6] |
| MIA PaCa-2 (human pancreatic carcinoma) | Mutant K-Ras | 0.12 | [6] |
| PC3 (human prostate carcinoma) | Wild-Type | 0.15 | [6] |
| MIP (human melanoma) | Mutant K-Ras | 0.3 | [6] |
| RC-165 (human renal carcinoma) | Mutant K-Ras | 0.3 | [6] |
| MEK2 (murine embryonic keratinocytes) | Wild-Type | 2.5 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or saline) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift)
-
Cell Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C. Unfarnesylated HDJ-2 will migrate slower than the farnesylated form.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Farnesyltransferase Inhibition Pathway
Caption: Inhibition of the Ras signaling pathway by BMS-214662.
General Experimental Workflow
Caption: A typical workflow for in vitro experiments with BMS-214662.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Stability of BMS-214662 hydrochloride in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BMS-214662 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in both water (up to 20 mg/mL) and DMSO.[1] For cell-based assays, DMSO is a commonly used solvent for preparing high-concentration stock solutions.
Q2: What are the recommended storage conditions for this compound?
A2: The storage conditions depend on whether the compound is in solid form or in solution. For optimal stability, please refer to the table below.
Q3: How long can I store stock solutions of this compound?
A3: The stability of stock solutions is dependent on the storage temperature. At -80°C, a stock solution can be stored for up to 6 months, while at -20°C, it is stable for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: What are the known mechanisms of action for BMS-214662?
A5: BMS-214662 has a dual mechanism of action. It is a potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins.[2][3] By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras, which is essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways. More recently, BMS-214662 has also been identified as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21. This leads to the disruption of nuclear transport and contributes to its cytotoxic effects.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Signaling Pathway Diagrams
Caption: Farnesyltransferase Inhibition by BMS-214662.
Caption: TRIM21-Mediated Nucleoporin Degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV. | |
| Low or no cellular activity | Poor solubility of the compound in the final assay medium. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.5%. Sonication may aid in the dissolution of the compound in the stock solution. |
| Incorrect storage of the compound or stock solution. | Review the recommended storage conditions in Table 1. Ensure the compound has not expired. | |
| Precipitate formation in the stock solution | Supersaturation or storage at an inappropriate temperature. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions. A validated stability-indicating analytical method, such as HPLC, is required to analyze the degradation.
-
Materials:
-
This compound stock solution
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Temperature-controlled incubator
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with 1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the this compound solution with 1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the this compound solution with 30% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Incubate the this compound solution at 60°C.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Neutralize the acid and base hydrolysis samples. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
-
Caption: Forced Degradation Experimental Workflow.
References
How to minimize toxicity of BMS-214662 in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the toxicity of BMS-214662 in normal cells during your in vitro and in vivo experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Non-Cancerous Cell Lines
If you are observing significant toxicity in your normal cell lines, consider the following troubleshooting steps:
Possible Cause 1: On-Target Toxicity via TRIM21 Expression
The cytotoxicity of BMS-214662 is directly correlated with the expression of its target protein, Tripartite Motif Containing 21 (TRIM21).[1] Normal cells expressing high levels of TRIM21 will be sensitive to BMS-214662.
Solutions:
-
Characterize TRIM21 Expression: Before initiating your experiments, quantify the mRNA and protein expression levels of TRIM21 in both your cancer and normal cell lines. This will help you anticipate the potential for toxicity in your normal cells.
-
Select Appropriate Normal Cell Lines: If possible, choose normal cell lines with lower TRIM21 expression for your experiments to increase the therapeutic window.
-
Validate On-Target Toxicity: To confirm that the observed toxicity is TRIM21-dependent, you can perform a TRIM21 knockdown or knockout in your normal cell line. A reduction in BMS-214662-induced cytotoxicity following TRIM21 depletion will validate the on-target effect.
Possible Cause 2: Off-Target Effects or Non-Specific Toxicity
At high concentrations, BMS-214662 may exhibit off-target effects or non-specific cytotoxicity.
Solutions:
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the lowest effective concentration and the shortest exposure time that induces the desired effect in your cancer cells while minimizing toxicity in normal cells.
-
Consider Co-treatment with a Cytoprotective Agent: The use of chemoprotective agents is a strategy to mitigate toxicity associated with chemotherapeutics.[2][3][4][5] While specific agents have not been extensively tested with BMS-214662, exploring compounds that induce cell cycle arrest in normal cells could be a viable strategy.
Issue 2: Difficulty Achieving a Therapeutic Window Between Cancer and Normal Cells
Achieving a significant difference in the cytotoxic effect of BMS-214662 between your cancer and normal cell lines can be challenging.
Possible Cause: Similar TRIM21 Expression Levels
If your cancer and normal cell lines have comparable levels of TRIM21 expression, they will likely exhibit similar sensitivities to BMS-214662.
Solutions:
-
Synergistic Drug Combinations: Explore synergistic combinations with other anti-cancer agents. The goal is to use a lower, less toxic concentration of BMS-214662 in combination with another drug that selectively targets cancer cells through a different mechanism. This can enhance the therapeutic index.
-
Induce Cell Cycle Arrest in Normal Cells ("Cyclotherapy"): A promising strategy to protect normal proliferating cells is to induce a reversible G1 cell cycle arrest before or during treatment with a cytotoxic agent.[6][7][8] This approach is based on the principle that many chemotherapeutic agents are most effective against actively dividing cells. By temporarily halting the cell cycle in normal cells, their susceptibility to the cytotoxic effects of the drug can be reduced.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-214662 and how does it relate to its toxicity?
A1: BMS-214662 is a molecular glue that induces the E3 ubiquitin ligase TRIM21 to degrade nucleoporins, which are essential components of the nuclear pore complex.[1][9] This leads to the inhibition of nuclear export and ultimately, apoptosis (cell death).[1][9] The toxicity of BMS-214662 is directly linked to the expression of TRIM21; cells with higher TRIM21 expression are more sensitive to the drug.[1]
Q2: Is the toxicity of BMS-214662 reversible?
A2: Some of the toxicities observed in clinical trials, such as transaminitis (elevated liver enzymes), were reported to be reversible.[10] In a research setting, washing out the compound may lead to the recovery of normal cells, depending on the concentration and duration of exposure. It is recommended to perform washout experiments to determine the reversibility of the cytotoxic effects in your specific cell lines.
Q3: Are there any known strategies to protect normal cells from BMS-214662 toxicity?
A3: While specific cytoprotective co-treatments for BMS-214662 have not been extensively documented in preclinical studies, a general and promising strategy is "cyclotherapy."[6][7][8] This involves the use of agents that induce a temporary and reversible cell cycle arrest (e.g., in the G1 phase) in normal cells.[6][7][8] This renders them less susceptible to cell-cycle-dependent chemotherapeutics. For example, low doses of CDK4/6 inhibitors can induce G1 arrest in normal cells.[8]
Q4: How can I experimentally validate that the toxicity I'm seeing is on-target?
A4: The most direct way to validate on-target toxicity is to modulate the expression of the target protein, TRIM21. You can use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the TRIM21 gene in your cell line of interest. If the cytotoxicity of BMS-214662 is reduced or abolished in the TRIM21-deficient cells compared to the wild-type cells, it confirms that the toxicity is on-target.
Q5: What is the expression profile of TRIM21 in normal versus cancerous tissues?
A5: The expression of TRIM21 varies across different tissues and cancer types. Generally, TRIM21 shows cytoplasmic expression in most normal tissues.[2] In some cancers, such as breast cancer, TRIM21 expression is reportedly decreased compared to non-tumorous tissue.[11] Conversely, in other cancers like hepatocellular carcinoma and pancreatic adenocarcinoma, TRIM21 expression is elevated compared to normal tissue.[3][8] This differential expression is a key determinant of the potential therapeutic window for BMS-214662.
Data Presentation
Table 1: TRIM21 mRNA Expression in Selected Normal and Cancerous Tissues
| Tissue Type | Normal Tissue (nTPM) | Cancer Tissue (nTPM) | Data Source |
| Breast | ~10-20 | Lower in Breast Cancer | The Human Protein Atlas, TCGA[11] |
| Liver | ~5-15 | Higher in Hepatocellular Carcinoma | The Human Protein Atlas, TCGA[3] |
| Pancreas | ~5-15 | Higher in Pancreatic Adenocarcinoma | The Human Protein Atlas, GEPIA2[8] |
| Lung | ~10-20 | Variable | The Human Protein Atlas, GTEx |
| Colon | ~10-20 | Variable | The Human Protein Atlas, GTEx |
| Skin | ~5-10 | Variable | The Human Protein Atlas, GTEx[12] |
nTPM = normalized Transcripts Per Million. Data is approximate and can vary based on the specific dataset and patient samples. It is highly recommended to analyze the TRIM21 expression in your specific models.
Experimental Protocols
Protocol 1: Co-culture Assay for Assessing Differential Cytotoxicity
This protocol allows for the simultaneous assessment of BMS-214662 cytotoxicity on both cancer and normal cells in a more physiologically relevant setting.
Materials:
-
Cancer cell line (e.g., expressing GFP)
-
Normal fibroblast cell line (e.g., unlabeled or expressing a different fluorescent protein like RFP)
-
BMS-214662
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or high-content imager
Methodology:
-
Cell Seeding:
-
Seed the normal fibroblast cell line in a 96-well plate and allow them to adhere and form a monolayer for 24 hours.
-
On top of the fibroblast monolayer, seed the fluorescently-labeled cancer cells. Allow the co-culture to stabilize for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-214662 in the appropriate cell culture medium.
-
Remove the existing medium from the co-culture wells and replace it with the medium containing the different concentrations of BMS-214662. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Imaging and Analysis:
-
Using a fluorescence microscope or high-content imager, capture images of both the fluorescent cancer cells and the unlabeled normal cells (using phase-contrast).
-
Quantify the number of viable cells for each population based on fluorescence and morphology.
-
Calculate the percentage of cell viability for each cell type at each concentration relative to the vehicle control. This will allow you to determine the differential cytotoxicity.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of TRIM21 to Validate On-Target Toxicity
This protocol provides a general framework for generating a TRIM21 knockout cell line to confirm that the cytotoxicity of BMS-214662 is TRIM21-dependent.
Materials:
-
Target cell line (e.g., a normal cell line sensitive to BMS-214662)
-
CRISPR/Cas9 vector system (e.g., lentiCRISPRv2)
-
Validated sgRNAs targeting the TRIM21 gene
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
BMS-214662
-
MTT or other cell viability assay kit
Methodology:
-
sgRNA Design and Cloning:
-
Design and clone two to three independent sgRNAs targeting an early exon of the TRIM21 gene into your chosen CRISPR/Cas9 vector.
-
-
Transfection and Selection:
-
Transfect the target cells with the TRIM21-targeting CRISPR/Cas9 plasmids.
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
-
Single-Cell Cloning and Expansion:
-
Perform single-cell cloning of the antibiotic-resistant cells to generate clonal populations.
-
Expand the individual clones.
-
-
Genotype and Protein Expression Validation:
-
Screen the clones for TRIM21 knockout by PCR and Sanger sequencing of the targeted genomic region.
-
Confirm the absence of TRIM21 protein expression by Western blot.
-
-
Functional Validation:
-
Treat the validated TRIM21 knockout clones and the wild-type parental cells with a range of BMS-214662 concentrations.
-
Perform a cell viability assay (e.g., MTT) to compare the sensitivity of the knockout and wild-type cells to BMS-214662. A significant increase in the IC50 value in the knockout cells will confirm on-target toxicity.
-
Mandatory Visualizations
Caption: Mechanism of action of BMS-214662.
Caption: Troubleshooting workflow for minimizing BMS-214662 toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating BMS-214662 Precipitation in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of BMS-214662 precipitation in cell culture media. By understanding the solubility characteristics of this potent farnesyltransferase inhibitor and molecular glue, researchers can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My BMS-214662 precipitated immediately after I added it to my cell culture medium. What is the primary cause?
A1: The most common reason for immediate precipitation is the poor aqueous solubility of BMS-214662. When a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution. This is due to a sudden decrease in the solvent's solvating capacity.
Q2: What is the recommended solvent for preparing BMS-214662 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of BMS-214662. It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution.
Q3: How can I prevent BMS-214662 from precipitating when preparing my working solution?
A3: Several key steps can minimize or prevent precipitation. These include:
-
Using a high-concentration stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM).
-
Pre-warming the media: Always use cell culture media that has been pre-warmed to 37°C.
-
Stepwise dilution: Perform a serial dilution of your high-concentration stock into pre-warmed media. Avoid adding a small volume of highly concentrated stock directly into a large volume of media.
-
Gentle mixing: Add the BMS-214662 stock solution dropwise to the media while gently swirling or vortexing.
Q4: Does the type of cell culture medium or serum concentration affect BMS-214662 solubility?
A4: Yes, the components of the cell culture medium and the concentration of fetal bovine serum (FBS) can influence the solubility of hydrophobic compounds. While specific data for BMS-214662 across a wide range of media is limited, it is known that dilutions can be made in RPMI 1640 with 10% FBS[1]. It is good practice to perform a solubility test in your specific medium and serum combination before proceeding with your experiments.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is always best to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
This guide provides a structured approach to resolving BMS-214662 precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate upon addition to media. | High final concentration exceeding aqueous solubility. | Decrease the final working concentration of BMS-214662. Determine the maximum soluble concentration with a solubility test (see Experimental Protocols). |
| Rapid dilution shock. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing. | |
| Cold media. | Always use pre-warmed (37°C) cell culture media for all dilutions. | |
| Fine, crystalline precipitate forms over time in the incubator. | Compound coming out of solution at 37°C. | The working concentration may still be too high for long-term stability. Try a lower final concentration. |
| Evaporation of media. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. | |
| Interaction with media components. | If possible, test the solubility in a different basal medium (e.g., DMEM vs. RPMI-1640). |
Quantitative Data Summary
The following table summarizes the known solubility of BMS-214662 in common laboratory solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 48 mg/mL | ~98.1 mM | Clear solution. |
| Ethanol | ≥ 2.5 mg/mL | ~5.11 mM | Clear solution. |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of BMS-214662 Stock and Working Solutions
This protocol describes the recommended procedure for preparing a BMS-214662 working solution for cell culture experiments to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the BMS-214662 hydrochloride salt in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the stock solution for any undissolved particles before use.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (e.g., RPMI 1640 + 10% FBS) to 37°C.
-
Create an intermediate dilution of the high-concentration stock in pre-warmed media if a large volume of working solution is needed.
-
For the final dilution, add a small volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (final DMSO concentration of 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of BMS-214662
This protocol will help you determine the apparent solubility of BMS-214662 in your specific cell culture medium.
-
Prepare a Serial Dilution of the Compound in DMSO:
-
Start with your highest concentration DMSO stock of BMS-214662.
-
Prepare a 2-fold serial dilution in DMSO in a microcentrifuge tube or 96-well plate.
-
-
Add to Media:
-
In a clear 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO₂.
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
-
Visualizations
Signaling Pathways of BMS-214662
BMS-214662 has a dual mechanism of action. It was initially developed as a farnesyltransferase inhibitor, and more recently, it has been identified as a molecular glue that promotes the degradation of nucleoporins.
Caption: Dual mechanisms of BMS-214662 action.
Experimental Workflow for Preparing BMS-214662 Working Solution
This workflow diagram illustrates the recommended steps to prepare a BMS-214662 working solution and minimize precipitation.
Caption: Recommended workflow for BMS-214662 solution preparation.
Troubleshooting Logic for BMS-214662 Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues with BMS-214662.
References
Validation & Comparative
A Comparative Analysis of the Apoptotic Activity of BMS-214662 and BMS-225975
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic activities of two closely related farnesyltransferase inhibitors (FTIs), BMS-214662 and BMS-225975. While both compounds are potent inhibitors of farnesyltransferase, they exhibit markedly different capabilities in inducing programmed cell death, a critical attribute for anti-cancer therapeutics. This document summarizes key experimental findings, outlines the methodologies used in these studies, and visualizes the distinct signaling pathways involved.
Executive Summary
BMS-214662 and BMS-225975 are structurally similar tetrahydrobenzodiazepine-based FTIs. Despite BMS-225975 having slightly greater potency in inhibiting farnesylation, it is BMS-214662 that demonstrates significant pro-apoptotic activity across a broad range of cancer cell lines.[1][2][3] This suggests that the potent apoptotic effect of BMS-214662 is not solely dependent on its farnesyltransferase inhibitory function.[1][3] Recent findings point towards a novel mechanism of action for BMS-214662, where it functions as a molecular glue to induce the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, ultimately leading to cell death.[4] This TRIM21-dependent cytotoxicity is not observed with BMS-225975.[4]
Quantitative Data Comparison
The following table summarizes the differential effects of BMS-214662 and BMS-225975 on apoptosis induction in cancer cells.
| Parameter | BMS-214662 | BMS-225975 | Key Findings |
| Apoptotic Potency | High | Low / Negligible | BMS-214662 is described as the most potent apoptotic FTI known.[5][6] In contrast, BMS-225975 has weak apoptotic activity.[3] |
| Farnesyltransferase Inhibition | Potent | Slightly more potent than BMS-214662 | Both are effective FTIs, indicating that FTI activity alone does not account for the difference in apoptosis induction.[1][2] |
| TRIM21-dependent Cytotoxicity | Induces TRIM21-mediated degradation of nucleoporins | Does not exhibit TRIM21-dependent cell killing | The differential interaction with TRIM21 is a key differentiator in their cytotoxic mechanisms.[4] |
| Cell Line Sensitivity | Broad-spectrum activity against various human tumor cell lines | Significantly less cytotoxic across the same cell lines | BMS-214662 shows robust, cell-selective cytotoxic activity.[5][6] |
| In Vivo Antitumor Activity | Curative responses observed in human tumor xenografts | At best, causes partial tumor growth inhibition | The strong apoptotic capability of BMS-214662 translates to superior in vivo efficacy.[3] |
Signaling Pathways and Mechanisms of Action
The pro-apoptotic activity of BMS-214662 is multifaceted, involving the intrinsic mitochondrial pathway and a recently discovered mechanism involving protein degradation.
BMS-214662-Induced Apoptotic Signaling
BMS-214662 triggers apoptosis through a cascade of intracellular events centered on the mitochondria. Treatment with BMS-214662 leads to the upregulation of the BH3-only protein PUMA, which in turn leads to the pro-apoptotic conformational changes of Bax and Bak.[7] This is accompanied by a reduction in the levels of the anti-apoptotic protein Mcl-1.[7][8] These events culminate in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, executing the apoptotic program.[7][8]
Caption: BMS-214662 intrinsic apoptotic pathway.
Novel Mechanism: TRIM21-Mediated Protein Degradation
Recent evidence has unveiled a distinct mechanism for BMS-214662. It acts as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to target nucleoporins for proteasomal degradation.[4] This disruption of nuclear transport is a key contributor to its cytotoxicity. BMS-225975, differing by only a methyl group, does not engage this pathway, explaining its lack of potent apoptotic activity.[4]
Caption: Differential TRIM21-mediated cytotoxicity.
Experimental Protocols
The assessment of apoptosis induced by BMS-214662 and BMS-225975 typically involves a series of well-established molecular and cellular biology techniques.
General Experimental Workflow for Apoptosis Assessment
A typical workflow to compare the apoptotic activity of these two compounds is as follows:
Caption: Workflow for apoptosis assessment.
Key Experimental Methodologies
-
Cell Viability and Cytotoxicity Assays:
-
Protocol: Tumor and normal cells are seeded in multi-well plates and exposed to a range of concentrations of BMS-214662 and BMS-225975 for a specified duration (e.g., 72 hours). Cell viability is then determined using assays such as MTT or CellTiter-Glo.
-
Data: The half-maximal inhibitory concentration (IC50) values are calculated to quantify and compare the cytotoxicity of the compounds.
-
-
Quantification of Apoptosis by Flow Cytometry:
-
Protocol: Cells treated with the compounds are stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells) and a vital dye like Propidium Iodide (PI) or 7-AAD (to distinguish necrotic from apoptotic cells). The stained cells are then analyzed by flow cytometry.
-
Data: This method provides quantitative data on the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
-
Western Blot Analysis for Apoptotic Markers:
-
Protocol: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key apoptotic proteins.
-
Data: This technique is used to detect the cleavage (activation) of caspases (e.g., caspase-3, caspase-9) and changes in the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Mcl-1, PUMA).
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Protocol: Treated cells are incubated with a cationic dye such as JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The shift in fluorescence is measured by flow cytometry or fluorescence microscopy.
-
Data: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
-
Conclusion
The comparative analysis of BMS-214662 and BMS-225975 underscores a critical concept in drug development: subtle structural modifications can lead to profoundly different biological activities. While both are effective farnesyltransferase inhibitors, BMS-214662 possesses a potent, FTI-independent pro-apoptotic mechanism that is absent in BMS-225975. This difference is attributed to the unique ability of BMS-214662 to act as a molecular glue, inducing TRIM21-mediated degradation of nucleoporins. These findings highlight BMS-214662 as a compound of significant interest for oncology research, with a distinct and powerful mechanism for inducing cancer cell death. For drug development professionals, this case study emphasizes the importance of comprehensive mechanistic studies beyond the primary intended target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in myeloma cells through PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of Ras Processing by BMS-214662: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-214662, a dual-mechanism inhibitor targeting Ras processing, with alternative therapeutic agents. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Ras Processing and its Inhibition
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling molecules that, when mutated, are implicated in a significant percentage of human cancers. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, collectively known as Ras processing. This process is essential for their proper localization to the plasma membrane, where they can interact with downstream effector proteins and activate signaling cascades that drive cell proliferation, survival, and differentiation.
A key initial step in Ras processing is farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue near the C-terminus of the Ras protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Inhibition of FTase has been a long-standing strategy in cancer drug development to disrupt Ras signaling.
BMS-214662 is a potent small molecule that was initially developed as a farnesyltransferase inhibitor (FTI). It effectively blocks the farnesylation of Ras proteins, thereby inhibiting their oncogenic activity. More recent research has unveiled a second, distinct mechanism of action for BMS-214662. It functions as a "molecular glue," inducing the targeted degradation of nucleoporins, essential components of the nuclear pore complex, through the recruitment of the E3 ubiquitin ligase TRIM21. This novel activity contributes to its potent cytotoxic and apoptotic effects in cancer cells.
This guide will compare BMS-214662 with other FTIs, namely Tipifarnib and Lonafarnib, and with another molecular glue, PRLX-93936, which shares a similar mechanism of TRIM21-mediated nucleoporin degradation.
Signaling Pathway: Ras Processing and Inhibition
The following diagram illustrates the Ras processing pathway and the points of inhibition by farnesyltransferase inhibitors like BMS-214662.
Unraveling the Selectivity of BMS-214662: A Comparative Analysis of Farnesyltransferase and Geranylgeranyltransferase-I Inhibition
For Immediate Release
[City, State] – December 10, 2025 – In the landscape of targeted cancer therapy, the precision of molecular inhibitors is paramount. This guide provides a detailed comparison of the farnesyltransferase inhibitor (FTI) BMS-214662, focusing on its cross-reactivity with the closely related enzyme, geranylgeranyltransferase-I (GGTase-I). We present key inhibitory data, detailed experimental methodologies, and an updated understanding of its mechanism of action, offering valuable insights for researchers in oncology and drug development.
Executive Summary
BMS-214662 is a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling and proliferation, such as Ras.[1] This guide confirms the high selectivity of BMS-214662 for farnesyltransferase over geranylgeranyltransferase-I. However, recent groundbreaking research has redefined the primary cytotoxic mechanism of BMS-214662. Evidence now indicates that BMS-214662 functions as a "molecular glue," inducing the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to cell death.[2][3][4] This dual activity profile complicates its role as a simple FTI and opens new avenues for therapeutic strategies.
Comparative Inhibitory Activity
The selectivity of a drug is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the in vitro inhibitory potency of BMS-214662 against human farnesyltransferase (FTase) and its cross-reactivity with human geranylgeranyltransferase-I (GGTase-I). For comparison, data for GGTI-298, a known GGTase-I selective inhibitor, is also included.
| Compound | Target Enzyme | Substrate | IC50 | Selectivity |
| BMS-214662 | Farnesyltransferase (FTase) | H-Ras | 1.3 nM[5] | >1000-fold vs. GGTase-I[5] |
| K-Ras | 8.4 nM[5] | |||
| Geranylgeranyltransferase-I (GGTase-I) | Ras-CVLL | 1.3 µM[5] | ||
| K-Ras | 2.3 µM[5] | |||
| GGTI-298 | Geranylgeranyltransferase-I (GGTase-I) | Rap1A | 3 µM[6][7][8] | >6.7-fold vs. FTase[6] |
| Farnesyltransferase (FTase) | Ha-Ras | >20 µM[6] |
Table 1: Comparative IC50 Values of BMS-214662 and GGTI-298. The data clearly illustrates that BMS-214662 is a highly potent and selective inhibitor of farnesyltransferase, with its inhibitory concentration for GGTase-I being three orders of magnitude higher. Conversely, GGTI-298 demonstrates preferential inhibition of GGTase-I.
The Prenylation Pathway and Inhibitor Action
Protein prenylation is a post-translational modification where either a 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid is attached to a cysteine residue at the C-terminus of a target protein. This process is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II), respectively. This lipid modification is crucial for the proper localization and function of many signaling proteins. FTIs like BMS-214662 were designed to block the farnesylation of Ras proteins, thereby inhibiting their oncogenic signaling.
Caption: The protein prenylation pathway and points of inhibition.
A New Perspective: BMS-214662 as a Molecular Glue
Recent studies have unveiled a novel mechanism of action for BMS-214662 that is independent of its farnesyltransferase inhibitory activity.[2][3][4] This compound has been identified as a molecular glue that induces the proteasomal degradation of nucleoporins by redirecting the E3 ubiquitin ligase TRIM21.[2][3][4] This leads to the disruption of nuclear export and ultimately, apoptosis.[2][3][4] This finding suggests that the potent anti-tumor effects of BMS-214662 may be more attributable to this new mechanism than to its inhibition of farnesylation.
Caption: The molecular glue mechanism of BMS-214662.
Experimental Protocols
The determination of IC50 values for prenyltransferase inhibitors is crucial for assessing their potency and selectivity. Below is a generalized protocol for an in vitro prenyltransferase activity assay, which can be adapted for either farnesyltransferase or geranylgeranyltransferase-I by using the appropriate lipid donor and protein substrate.
Objective: To determine the concentration of an inhibitor (e.g., BMS-214662) that reduces the enzymatic activity of farnesyltransferase or geranylgeranyltransferase-I by 50% (IC50).
Materials:
-
Recombinant human farnesyltransferase or geranylgeranyltransferase-I
-
Lipid donor: [³H]-farnesyl pyrophosphate (FPP) or [³H]-geranylgeranyl pyrophosphate (GGPP)
-
Protein substrate (e.g., H-Ras for FTase, Ras-CVLL for GGTase-I)
-
Inhibitor compound (BMS-214662) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail and vials
-
Filter paper and vacuum manifold
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of the protein substrate, and the inhibitor at varying dilutions.
-
Enzyme Addition: Add a fixed amount of the respective enzyme (FTase or GGTase-I) to each tube.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled lipid donor ([³H]-FPP or [³H]-GGPP).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA).
-
Precipitation and Filtration: Precipitate the proteins and collect them on filter paper using a vacuum manifold. Wash the filters to remove unincorporated radiolabeled lipid.
-
Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Note: Non-radioactive, fluorescence-based assays are also commonly used.[9][10][11][12] These assays often employ a dansylated peptide substrate that exhibits increased fluorescence upon lipidation.[9][10][11][12]
Conclusion
BMS-214662 is a highly selective inhibitor of farnesyltransferase in vitro, with minimal cross-reactivity against geranylgeranyltransferase-I. This selectivity has historically been a key feature in its development as a targeted anti-cancer agent. However, the recent discovery of its function as a molecular glue that induces the degradation of nucleoporins via TRIM21 provides a new and likely more dominant explanation for its potent cytotoxic effects.[2][3][4][13][14] This dual mechanism of action underscores the complexity of drug-target interactions and highlights the importance of continued research to fully elucidate the therapeutic potential of such compounds. For researchers in the field, it is crucial to consider both the on-target (FTase inhibition) and the newly discovered off-target (TRIM21-mediated degradation) effects when designing experiments and interpreting results with BMS-214662.
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. GGTI 298 | Protein Prenyltransferases | Tocris Bioscience [tocris.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 13. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Farnesyltransferase Inhibitors: BMS-214662 and Lonafarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent farnesyltransferase inhibitors (FTIs), BMS-214662 and lonafarnib (B1684561). While both compounds target the same enzyme, their preclinical and clinical profiles exhibit notable differences. This document summarizes their mechanisms of action, in vitro potency, in vivo efficacy, and provides detailed experimental protocols for key assays, supported by available data.
Introduction
Farnesyltransferase inhibitors (FTIs) are a class of drugs that inhibit the enzyme farnesyltransferase, which is crucial for the post-translational modification of several proteins, including those in the Ras superfamily. By preventing the farnesylation of these proteins, FTIs can disrupt their localization to the cell membrane and subsequent signaling activities, making them a target for cancer therapy and other diseases. BMS-214662 and lonafarnib are two well-studied FTIs that have undergone significant preclinical and clinical evaluation.
Mechanism of Action
Both BMS-214662 and lonafarnib are potent inhibitors of farnesyltransferase. However, recent evidence suggests that BMS-214662 possesses a dual mechanism of action.
Lonafarnib acts as a direct and specific inhibitor of farnesyltransferase, with a reported IC50 value of 1.9 nM.[1] It shows significantly less activity against the related enzyme geranylgeranyltransferase I (GGPT-1) at concentrations up to 50 μM.[1] Its primary therapeutic effect stems from the inhibition of farnesylation of target proteins, such as progerin in Hutchinson-Gilford progeria syndrome (HGPS) and Ras proteins in cancer cells.[1]
BMS-214662 is also a potent FTI, with IC50 values of 1.3 nM for inhibiting H-Ras farnesylation and 8.4 nM for K-Ras farnesylation.[2] Beyond its role as an FTI, recent studies have identified BMS-214662 as a molecular glue that induces the degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21.[3] This novel mechanism is believed to contribute to its potent apoptotic effects, which distinguish it from other FTIs.[3][4][5]
In Vitro Potency and Cytotoxicity
Table 1: In Vitro Farnesyltransferase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| BMS-214662 | H-Ras Farnesylation | 1.3 | [2] |
| K-Ras Farnesylation | 8.4 | [2] | |
| Lonafarnib | Farnesyltransferase | 1.9 | [1] |
Table 2: In Vitro Cytotoxicity (IC50)
BMS-214662 is noted for its potent, apoptosis-inducing cytotoxicity across a broad range of tumor cell lines, a characteristic that appears to be more pronounced compared to other FTIs.[4][5][6]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BMS-214662 | |||
| A2780 | Ovarian Carcinoma | Potent Inhibition (specific IC50 not provided) | [2] |
| HCT-116 | Colon Carcinoma | Potent Inhibition (specific IC50 not provided) | [2] |
| Lonafarnib | |||
| SMMC-7721 | Hepatocellular Carcinoma | 20.29 (48h) | [7] |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 (48h) | [7] |
| Various NSCLC lines | Non-Small Cell Lung Cancer | 0.14 - 9.8 (3-5 days) | [8] |
| MCF-7 | Breast Cancer | 10.8 | [9] |
| SV-80 | Normal Fibroblasts | 14.0 | [9] |
Note: The experimental conditions (e.g., incubation time, assay method) for determining IC50 values may vary between studies, making direct comparison challenging.
In Vivo Efficacy
As with the in vitro data, direct head-to-head in vivo comparative studies are lacking. The available data on the anti-tumor activity of each compound are presented below.
BMS-214662
BMS-214662 has demonstrated significant in vivo anti-tumor activity, including curative responses in several human tumor xenograft models.[6]
Table 3: In Vivo Anti-Tumor Activity of BMS-214662
| Tumor Model | Cancer Type | Key Findings | Reference |
| HCT-116 Xenograft | Colon Carcinoma | Curative responses observed. | [6] |
| HT-29 Xenograft | Colon Carcinoma | Curative responses observed. | [6] |
| MiaPaCa Xenograft | Pancreatic Carcinoma | Curative responses observed. | [6] |
| Calu-1 Xenograft | Lung Carcinoma | Curative responses observed. | [6] |
| EJ-1 Xenograft | Bladder Carcinoma | Curative responses observed. | [6] |
Lonafarnib
Lonafarnib has also shown in vivo efficacy in various preclinical models, both as a single agent and in combination with other therapies.[10][11] Its most notable clinical success is in the treatment of HGPS, where it has been shown to improve survival in a mouse model and in human patients.[12][13][14]
Table 4: In Vivo Activity of Lonafarnib
| Model | Condition | Key Findings | Reference |
| Progeria Mouse Model | Hutchinson-Gilford Progeria Syndrome | 100% survival at the study endpoint and improved cardiovascular function. | [12][13][14] |
| NCI-H460 Xenograft | Non-Small Cell Lung Cancer | Significant tumor growth inhibition, enhanced when combined with paclitaxel. | [10] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are representative protocols based on standard methodologies and information from the cited literature.
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay measures the incorporation of a radiolabeled farnesyl group into a biotinylated peptide substrate.
-
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
BMS-214662 or lonafarnib
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of BMS-214662 or lonafarnib in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor and the FTase enzyme.
-
Initiate the reaction by adding a mixture of [³H]-FPP and the biotinylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA).
-
Add a slurry of streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity in a microplate scintillation counter. The signal is proportional to the amount of farnesylated peptide.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BMS-214662 or lonafarnib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilizing agent (for MTT assay, e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-214662 or lonafarnib in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of the compounds in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human tumor cell line
-
BMS-214662 or lonafarnib formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant a suspension of human tumor cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer BMS-214662, lonafarnib, or a vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
-
Summary and Conclusion
BMS-214662 and lonafarnib are both potent farnesyltransferase inhibitors with distinct profiles. Lonafarnib has achieved regulatory approval for the treatment of HGPS, a rare genetic disease, and continues to be investigated for its potential in cancer therapy.[15] Its mechanism of action is primarily attributed to the direct inhibition of farnesyltransferase.
BMS-214662, while also a potent FTI, has demonstrated remarkable pro-apoptotic activity in preclinical cancer models, a feature that may be linked to its recently discovered secondary mechanism as a molecular glue targeting TRIM21 for the degradation of nucleoporins.[3][6] This dual mechanism could potentially lead to a broader and more potent anti-cancer effect.
The lack of direct comparative studies makes it difficult to definitively conclude which compound has a superior therapeutic index for cancer treatment. The choice between these two agents for future research and development would depend on the specific cancer type, the desired therapeutic outcome (cytostatic vs. cytotoxic), and further elucidation of their respective mechanisms of action and resistance profiles. The data presented in this guide provides a foundation for such evaluations by the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Structure-activity relationship study to improve cytotoxicity and selectivity of lonafarnib against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome | eLife [elifesciences.org]
- 15. progeriaresearch.org [progeriaresearch.org]
Unmasking the Off-Target Effects of BMS-214662: A Comparative Guide to a Farnesyltransferase Inhibitor Turned Molecular Glue
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of BMS-214662, a compound initially developed as a farnesyltransferase inhibitor that has been repurposed as a molecular glue for targeted protein degradation. This guide delves into its off-target mechanism, comparing its performance with relevant alternatives and providing supporting experimental data and protocols.
Initially designed to inhibit farnesyltransferase (FTase), an enzyme crucial for the function of Ras oncoproteins, BMS-214662 has demonstrated potent anti-cancer activity. However, recent studies have unveiled a surprising and potent off-target mechanism of action: BMS-214662 functions as a molecular glue, inducing the degradation of nucleoporin proteins through the recruitment of the E3 ubiquitin ligase TRIM21. This unintended activity is now understood to be a primary driver of its cytotoxicity.
This guide compares BMS-214662 with its structurally similar analog, BMS-225975, which also inhibits farnesyltransferase but lacks the potent apoptotic effects, and with PRLX-93936, another compound that shares the same molecular glue mechanism.
Performance Comparison: On-Target vs. Off-Target Activity
The following tables summarize the quantitative data for the on-target (farnesyltransferase inhibition) and off-target (cytotoxicity and protein degradation) activities of BMS-214662 and its comparators.
| Compound | Target | IC50 (nM) |
| BMS-214662 | Farnesyltransferase (H-Ras) | 1.3[1] |
| Farnesyltransferase (K-Ras) | 8.4[1] | |
| BMS-225975 | Farnesyltransferase | Slightly more potent than BMS-214662 |
Table 1: In Vitro Farnesyltransferase Inhibition. This table shows the half-maximal inhibitory concentration (IC50) of the compounds against their intended target, farnesyltransferase.
| Cell Line | BMS-214662 IC50 (µM) | BMS-225975 IC50 (µM) |
| HCT-116 (Colon) | ~0.1 | >10 |
| A2780 (Ovarian) | ~0.1 | >10 |
| PC-3 (Prostate) | ~1 | >10 |
| MiaPaCa-2 (Pancreatic) | ~0.1 | >10 |
| NCI-H460 (Lung) | ~0.1 | >10 |
Table 2: Comparative Cytotoxicity in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of BMS-214662 and BMS-225975 in various cancer cell lines, highlighting the significantly greater potency of BMS-214662. The cytotoxicity of BMS-214662 is correlated with the expression of the TRIM21 protein.[2]
| Compound | Off-Target Mechanism | Key Proteins Degraded |
| BMS-214662 | TRIM21-mediated protein degradation | Nucleoporins (e.g., NUP98) |
| PRLX-93936 | TRIM21-mediated protein degradation | Nucleoporins (e.g., NUP98) |
| BMS-225975 | None identified | - |
Table 3: Off-Target Protein Degradation Mechanism. This table outlines the identified off-target mechanism for each compound.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of BMS-214662-induced protein degradation and a typical experimental workflow for its characterization.
Caption: BMS-214662-induced protein degradation pathway.
References
A Head-to-Head Comparison of BMS-214662 and PRLX-93936: Novel Molecular Glues Repurposing the E3 Ligase TRIM21
A paradigm shift in the understanding of two clinical-stage cytotoxic agents, BMS-214662 and PRLX-93936, has revealed a shared, novel mechanism of action that diverges significantly from their initial therapeutic hypotheses. Originally developed as a farnesyltransferase inhibitor and a Ras pathway inhibitor, respectively, recent evidence compellingly redefines both compounds as molecular glues that co-opt the E3 ubiquitin ligase TRIM21 to induce the degradation of nucleoporins, leading to cancer cell death. This comparison guide provides a detailed analysis of BMS-214662 and PRLX-93936, focusing on their newly identified shared mechanism, while also considering their originally proposed distinct modes of action.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed decisions in research and development.
Executive Summary
Recent groundbreaking research has demonstrated that both BMS-214662 and PRLX-93936 function as molecular glues, directly binding to the E3 ubiquitin ligase TRIM21.[1][2] This binding event induces a conformational change in TRIM21, prompting the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins.[2][3][4] The degradation of these essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, ultimately leading to apoptosis.[1][2] A key finding is that the cytotoxicity of both agents strongly correlates with the expression levels of TRIM21, suggesting a potential biomarker for patient stratification.[1][2][5]
While this shared mechanism is now a central focus, it is important to consider their initial development paths. BMS-214662 was characterized as a potent farnesyltransferase inhibitor, while PRLX-93936 was investigated for its role in inhibiting the Ras pathway, HIF-1α, and VDACs. This guide will present data supporting both the historical and the newly elucidated mechanisms of action to provide a complete comparative picture.
Data Presentation
Table 1: Comparative Cytotoxicity and Mechanistic Data
| Parameter | BMS-214662 | PRLX-93936 | Reference |
| Primary Mechanism | Farnesyltransferase Inhibitor (Historically); TRIM21-mediated Nucleoporin Degradation (Newly Identified) | Ras/HIF-1α/VDAC Inhibitor (Historically); TRIM21-mediated Nucleoporin Degradation (Newly Identified) | [1][2][3][6][7][8] |
| EC50 (OCI-AML-3, WT) | ~100-200 nM | ~100 nM | [2] |
| EC50 (OCI-AML-3, TRIM21 KO) | >10 µM (>100-fold increase) | >50 µM (Full resistance) | [2] |
| EC50 (Jurkat, WT) | ~200-300 nM | ~100 nM | [2] |
| EC50 (Jurkat, TRIM21 KO) | >10 µM (>100-fold increase) | >50 µM (Full resistance) | [2] |
| Farnesyltransferase IC50 (H-Ras) | 1.3 nM | Not Reported | [3] |
| Farnesyltransferase IC50 (K-Ras) | 8.4 nM | Not Reported | [3] |
| HIF-1α Inhibition | Not Reported | Implicated, but direct IC50 not consistently reported | [9] |
| Clinical Development Status | Phase I trials completed | Phase I trials completed | [8][10] |
Signaling Pathways and Mechanisms of Action
The newly identified mechanism of action for both BMS-214662 and PRLX-93936 involves the hijacking of the cellular protein degradation machinery. The following diagram illustrates this convergent pathway.
In contrast, the originally proposed mechanisms for each compound are distinct. BMS-214662 was designed to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins, thereby preventing their localization to the cell membrane and subsequent signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of BMS-214662 and PRLX-93936 on cancer cell lines.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.[1][4] Include wells with medium only for background measurement.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of BMS-214662 and PRLX-93936 in culture medium. Add the desired concentrations of the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[1][4] Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[1][4]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][4]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1][4] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the compound concentration and determine the EC50 values using a suitable software.
Western Blotting for Nucleoporin Degradation
This protocol is used to detect the degradation of nucleoporin proteins following treatment with BMS-214662 or PRLX-93936.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of BMS-214662, PRLX-93936, or vehicle control for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the nucleoporin of interest (e.g., anti-NUP98, anti-NUP214) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of nucleoporin proteins.
Immunofluorescence for Nuclear Export Inhibition
This protocol is used to visualize the disruption of nuclear export by assessing the subcellular localization of a known nuclear export cargo protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with BMS-214662, PRLX-93936, a positive control (e.g., Leptomycin B), or a vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a known nuclear export cargo protein for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining: Wash the cells with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the cargo protein and DAPI staining.
-
Analysis: Analyze the images to determine the subcellular localization of the cargo protein. A nuclear accumulation of the cargo protein in treated cells compared to control cells indicates inhibition of nuclear export.
Conclusion
The recent discovery of a shared mechanism of action for BMS-214662 and PRLX-93936 as TRIM21-targeting molecular glues represents a significant advancement in our understanding of these clinical-stage compounds. This newfound knowledge not only unifies their cytotoxic effects but also opens up new avenues for their clinical development, particularly in tumors with high TRIM21 expression. While their original proposed mechanisms provided the initial rationale for their development, the TRIM21-mediated degradation of nucleoporins appears to be a more dominant and unifying driver of their anticancer activity. Further research is warranted to fully elucidate the intricate details of their interaction with TRIM21 and the full spectrum of their downstream effects. This comparative guide provides a foundational resource for researchers to build upon as they continue to explore the therapeutic potential of these intriguing molecules.
References
- 1. promega.com [promega.com]
- 2. biorxiv.org [biorxiv.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. ch.promega.com [ch.promega.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. PRLX-93936 | RAS pathway proteins inhibitor | Antitumor | TargetMol [targetmol.com]
- 8. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Dual Act: BMS-214662's Activity Beyond Farnesyltransferase Inhibition
New research reveals that the potent anti-tumor activity of BMS-214662, a compound initially developed as a farnesyltransferase (FTase) inhibitor, is not solely dependent on its canonical target. Emerging evidence demonstrates that BMS-214662 functions as a molecular glue, inducing the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, a mechanism independent of FTase inhibition that leads to cancer cell death. This guide provides a comparative analysis of BMS-214662's dual activities, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of its complex mechanism of action.
Farnesyltransferase-Dependent vs. Independent Cytotoxicity
BMS-214662 was designed to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, including the oncoprotein Ras. By preventing the farnesylation of Ras, FTase inhibitors were expected to block its membrane localization and downstream signaling, thereby inhibiting tumor growth. However, the clinical activity of FTase inhibitors, including BMS-214662, has been observed to be independent of the ras mutation status of tumors, hinting at alternative mechanisms of action[1][2].
A compelling piece of evidence for an FTase-independent mechanism comes from the comparison of BMS-214662 with its structural analog, BMS-225975. While both compounds exhibit nearly identical potent inhibitory activity against farnesyltransferase, BMS-214662 is significantly more cytotoxic and a potent inducer of apoptosis, whereas BMS-225975 is largely cytostatic[3][4]. This stark difference in apoptotic potential, despite similar FTase inhibition, strongly suggests that the primary cytotoxic effects of BMS-214662 are mediated by a separate pathway[3].
Recent studies have elucidated this novel mechanism, identifying BMS-214662 as a molecular glue that promotes the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins[3][5][6]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins. The loss of these essential components of the nuclear pore complex disrupts nuclear export, ultimately triggering cell death[3][5][6]. The cytotoxicity of BMS-214662 has been shown to be highly correlated with the expression levels of TRIM21, further solidifying this as a key mechanism of action[5].
Comparative Performance Data
The following table summarizes the quantitative data comparing the farnesyltransferase inhibitory activity and cytotoxic effects of BMS-214662 and its analog, BMS-225975.
| Compound | Target | IC50 (FTase Inhibition) | Cellular Effect | Key FTase-Independent Mechanism |
| BMS-214662 | Farnesyltransferase, TRIM21 (as a molecular glue) | H-Ras: 1.3 nM, K-Ras: 8.4 nM[7] | Potent inducer of apoptosis, cytotoxicity independent of Ras mutation status[1][2] | Induces TRIM21-mediated degradation of nucleoporins[3][5][6] |
| BMS-225975 | Farnesyltransferase | Nearly identical to BMS-214662[3][4] | Primarily cytostatic, weak apoptotic activity[3] | Lacks significant molecular glue activity |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action of BMS-214662, the following diagrams illustrate the canonical farnesyltransferase inhibition pathway and the newly discovered TRIM21-mediated molecular glue pathway.
Caption: Canonical Farnesyltransferase Inhibition Pathway.
Caption: BMS-214662 as a Molecular Glue.
The following diagram outlines a typical experimental workflow to differentiate between the farnesyltransferase-dependent and -independent effects of BMS-214662.
Caption: Experimental Workflow to Differentiate Mechanisms.
Experimental Protocols
Farnesyltransferase Inhibition Assay (Cell-Based): To assess the in-cell inhibition of farnesyltransferase, the accumulation of unfarnesylated proteins that are substrates of FTase is monitored. A common marker is the chaperone protein HDJ-2.
-
Cell Culture and Treatment: Cancer cell lines are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of BMS-214662, BMS-225975, or a vehicle control for a specified period (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: Protein concentrations are determined using a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for HDJ-2. An antibody that recognizes both the farnesylated and unfarnesylated forms of HDJ-2 is used. The unfarnesylated form will migrate slower on the gel.
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of unfarnesylated to total HDJ-2 is quantified to determine the extent of FTase inhibition.
TRIM21-Mediated Nucleoporin Degradation Assay: This assay is used to determine if BMS-214662 induces the degradation of nucleoporins in a TRIM21-dependent manner.
-
Cell Culture and Treatment: Wild-type and TRIM21 knockout (generated using CRISPR/Cas9) cancer cell lines are treated with BMS-214662 or a vehicle control for various time points.
-
Protein Extraction and Western Blotting: Cell lysates are prepared as described above. Western blotting is performed using primary antibodies specific for various nucleoporins (e.g., NUP98, NUP153) and TRIM21. A loading control (e.g., β-actin or GAPDH) is also included to ensure equal protein loading.
-
Analysis: The levels of nucleoporins in the treated cells are compared to the vehicle-treated controls in both wild-type and TRIM21 knockout cells. A reduction in nucleoporin levels in wild-type cells treated with BMS-214662, but not in TRIM21 knockout cells, indicates that the degradation is TRIM21-dependent.
Nuclear Export Assay: This assay assesses the functional consequence of nucleoporin degradation by measuring the inhibition of nuclear export.
-
Cell Culture and Treatment: Cells are treated with BMS-214662 or a vehicle control.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial kit or a standard biochemical protocol.
-
Western Blotting: The protein levels of a known nuclear export cargo protein (e.g., a GFP-tagged protein with a nuclear export signal) are analyzed in both the nuclear and cytoplasmic fractions by Western blotting.
-
Analysis: An accumulation of the cargo protein in the nuclear fraction of BMS-214662-treated cells compared to control cells indicates an inhibition of nuclear export.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BMS-214662 hydrochloride, a potent farnesyltransferase inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
While the safety data sheet (SDS) for the base compound, BMS-214662, indicates that it is not classified as a hazardous substance, it is prudent to handle the hydrochloride salt with care, following standard laboratory safety protocols.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If you experience any complaints, consult a doctor.[1]
-
After skin contact: The product is generally not irritating to the skin.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Disposal Procedures for this compound
Official safety data for BMS-214662 suggests that small quantities of the compound can be disposed of with household waste.[2] However, for larger quantities or in a laboratory setting, it is crucial to follow official regulations and best practices for chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal of Unused Material:
-
For disposal, consult your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.
-
Do not dispose of chemical waste by evaporation, in the regular trash (for larger quantities), or down the sewer.
-
-
Decontamination and Disposal of Empty Containers:
-
Thoroughly empty the container of any remaining this compound.
-
The first rinse of the container should be collected and disposed of as hazardous waste.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. While BMS-214662 is not classified as highly toxic, adopting this as a best practice is recommended.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.
-
Quantitative Data for BMS-214662
The following table summarizes key quantitative data for BMS-214662 based on preclinical and clinical studies.
| Parameter | Value | Source |
| IC50 for H-Ras Farnesylation | 1.3 nM | [1] |
| IC50 for K-Ras Farnesylation | 8.4 nM | [1] |
| Biological Half-life (in humans) | 1.55 ± 0.27 h | [3] |
| Total Body Clearance (in humans) | 21.8 ± 10.8 L/h/m² | [3] |
| Apparent Volume of Distribution at Steady State (in humans) | 31.5 ± 12.9 L/m² | [3] |
| Maximum Plasma Concentration (at 200 mg/m² dose) | 6.57 ± 2.94 µg/mL | [3] |
Signaling Pathway Inhibition by BMS-214662
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase).[4] This enzyme is crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases. Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This modification is essential for the proper localization and function of these proteins at the cell membrane. By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras, thereby blocking its signaling cascade, which is often hyperactivated in cancer.
Caption: Inhibition of the Ras signaling pathway by BMS-214662.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling BMS-214662 hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BMS-214662 hydrochloride in a research and development setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice in a research environment to handle all compounds of unknown long-term toxicological properties with a comprehensive suite of personal protective equipment.[1] Adherence to standard precautionary measures for handling chemicals is crucial.[1]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be worn at all times to protect from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Impermeable and resistant gloves are recommended. Although no specific material is cited due to a lack of testing, nitrile or latex gloves are a standard choice for handling non-hazardous chemicals.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Respiratory Protection | Not Required | According to the SDS, respiratory protection is not required for standard handling.[1] However, if generating aerosols or dust, a NIOSH-approved respirator may be considered. |
II. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that a designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Handling:
-
Storage:
III. Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If complaints arise, consult a doctor.[1] |
| Skin Contact | The product is generally not an irritant. In case of contact, wash the affected area with water.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist after swallowing, consult a doctor.[1] |
IV. Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
-
Small Quantities: Smaller amounts of this compound may be disposable with household waste, as per the SDS.[1]
-
Uncleaned Packaging: Disposal of uncleaned packaging must be done according to official regulations.[1]
-
General Guidance: Do not allow the substance to enter sewers or surface and ground water.[1] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
V. Workflow for Safe Handling of this compound
The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
